AS1892802
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFYYZHMRBVHK-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AS1892802
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). This small molecule has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, chronic pain, and osteoarthritis. Its mechanism of action is centered on the modulation of the ROCK signaling pathway, a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the ROCK signaling cascade, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway
This compound exerts its pharmacological effects through the direct inhibition of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a crucial downstream effector of the small GTPase RhoA. Upon activation by various extracellular stimuli, such as growth factors and hormones, RhoA, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events.
The primary mechanism of this compound involves its competitive binding to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to a reduction in actomyosin contractility, alterations in cell morphology and motility, and modulation of gene expression.
The ROCK Signaling Pathway
The ROCK signaling pathway plays a central role in various physiological and pathological processes. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Quantitative Data
The inhibitory potency of this compound against ROCK isoforms has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and relatively selective inhibition of ROCK2.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| ROCK1 | Human | ELISA | 122 | [1] |
| ROCK2 | Human | ELISA | 52 | [1] |
| ROCK2 | Rat | ELISA | 57 | [1] |
| PKAC-α | - | - | 200 | [1] |
| PRKX | - | - | 325 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro ROCK Inhibition Assay (ELISA)
This protocol outlines a general procedure for determining the IC50 of this compound against ROCK kinases using an Enzyme-Linked Immunosorbent Assay (ELISA).
References
AS1892802: A Selective ROCK Inhibitor for Research in Osteoarthritis and Pain
An In-depth Technical Guide
This technical guide provides a comprehensive overview of AS1892802, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibition in diseases such as osteoarthritis and chronic pain. This document details the mechanism of action, selectivity profile, and key experimental data related to this compound, along with methodologies for relevant in vitro and in vivo assays.
Introduction to this compound
This compound is a potent, ATP-competitive, and orally active inhibitor of ROCK. It has demonstrated efficacy in preclinical models of both inflammatory and non-inflammatory pain, as well as osteoarthritis, suggesting its potential as a therapeutic agent for these conditions. By selectively targeting ROCK, this compound allows for the investigation of the specific roles of this kinase in various physiological and pathological processes.
Mechanism of Action and Selectivity
This compound exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[1] Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including osteoarthritis and chronic pain.[2][3]
Kinase Inhibition Profile
This compound shows a high degree of selectivity for ROCK2 over ROCK1. The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target | IC50 (nM) | Assay Type | Reference(s) |
| Human ROCK2 | 52 | ELISA | [4] |
| Rat ROCK2 | 57 | ELISA | [4] |
| Human ROCK1 | 122 | ELISA | [4] |
| PKAC-α | 200 | Not Stated | [4] |
| PRKX | 325 | Not Stated | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in cytoskeletal dynamics. Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility. In the context of chondrocytes and pain signaling, ROCK activation can contribute to pathological changes.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay determines the potency of this compound against ROCK kinases.
Caption: General workflow for an in vitro ROCK kinase inhibition assay.
Protocol:
-
Plate Coating: A 96-well microtiter plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.
-
Compound Addition: Serially diluted this compound is added to the wells.
-
Enzyme Addition: Recombinant active ROCK1 or ROCK2 enzyme is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is detected using a specific antibody, often in an ELISA format with a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent readout.[5] Alternatively, ADP-Glo™ kinase assays can be used to measure ADP formation, which correlates with kinase activity.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
In Vitro Cellular Assays
This assay assesses the effect of this compound on the differentiation of chondrogenic cells, such as the ATDC5 cell line.[6][7]
Protocol:
-
Cell Seeding: ATDC5 cells are seeded in multi-well plates and cultured to confluence.
-
Differentiation Induction: Chondrogenic differentiation is induced by changing the medium to a differentiation medium containing insulin, transferrin, and selenium.
-
Treatment: The cells are treated with various concentrations of this compound during the differentiation period.
-
Assessment of Differentiation: After a set period (e.g., 14-21 days), chondrocyte differentiation is assessed by:
-
Histochemical Staining: Staining for proteoglycans with Alcian blue and for mineralization with Alizarin Red S.[8]
-
Gene Expression Analysis: Quantifying the mRNA levels of chondrocyte markers such as Collagen type II (Col2a1) and Aggrecan (Acan) using qRT-PCR.
-
Protein Analysis: Western blotting for chondrocyte-specific proteins.
-
This assay measures the anti-inflammatory effect of this compound in a synovial cell line like HIG-82.[9]
Protocol:
-
Cell Culture: HIG-82 synoviocytes are cultured to confluence in multi-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding Interleukin-1β (IL-1β) to the culture medium.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.[10]
In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is used to evaluate the efficacy of this compound in reducing cartilage damage and pain associated with osteoarthritis.[11][12]
References
- 1. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Tmax (Time to peak drug concentration) – REVIVE [revive.gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | Scilit [scilit.com]
- 7. i-base.info [i-base.info]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 11. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monosodium iodoacetate-induced subchondral bone microstructure and inflammatory changes in an animal model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
AS1892802 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound. By inhibiting ROCK, this compound influences a cascade of molecular events primarily involved in regulating cell structure, motility, and contraction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in areas such as neurodegenerative diseases, chronic pain, and osteoarthritis.
Introduction
This compound, with the chemical name 1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(pyridin-4-yl)phenyl]urea, is a small molecule inhibitor targeting ROCK1 and ROCK2. The ROCK family of serine/threonine kinases are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, and its dysregulation is implicated in a variety of pathological conditions. This compound has demonstrated therapeutic potential in preclinical models of chronic pain, osteoarthritis, and neurodegenerative diseases. Understanding its precise mechanism of action and downstream effects is crucial for its clinical development and the identification of novel therapeutic applications.
Core Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to the modulation of key cellular processes. The core downstream signaling pathway affected by this compound is the regulation of actin-myosin contractility and actin filament dynamics.
dot
Caption: this compound inhibits ROCK, preventing downstream phosphorylation events.
Quantitative Data
This compound exhibits potent inhibitory activity against ROCK isoforms. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | Species | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| ROCK1 | Human | 122 | ELISA | [1] |
| ROCK2 | Human | 52 | ELISA | [1] |
| ROCK2 | Rat | 57 | ELISA |[1] |
Table 2: Inhibition of Downstream Cellular Events
| Cellular Process | Cell Type | Inhibitory Effect | Reference |
|---|---|---|---|
| Myosin Light Chain 2 (MLC2) Phosphorylation | Human Breast Cancer Cells | Potently inhibited | [2] |
| IL-1β-induced Prostaglandin E2 (PGE2) Production | Synovial Cell Line | Completely inhibited |[2] |
Key Downstream Signaling Nodes
LIM Kinase (LIMK) and Cofilin Pathway
ROCK phosphorylates and activates LIM kinase (LIMK1 and LIMK2). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of both LIMK and cofilin, leading to increased actin dynamics.
Myosin Light Chain Phosphatase (MLCP) Pathway
ROCK enhances myosin light chain (MLC) phosphorylation through two mechanisms:
-
Direct phosphorylation of MLC: ROCK can directly phosphorylate the regulatory light chain of myosin II (MLC), promoting its interaction with actin and increasing contractility.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, MYPT1, at specific threonine residues (e.g., Thr696 and Thr853). This phosphorylation inhibits the phosphatase activity of MLCP, leading to a net increase in phosphorylated MLC (p-MLC).
This compound, by inhibiting ROCK, is expected to decrease both direct MLC phosphorylation by ROCK and the inhibitory phosphorylation of MYPT1, thereby increasing MLCP activity and reducing overall p-MLC levels and cell contractility.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.
Western Blotting for Phosphorylated Downstream Effectors
This protocol is designed to quantify the changes in phosphorylation status of ROCK substrates like MYPT1, LIMK, and cofilin in response to this compound treatment.
dot
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MYPT1 (Thr696), anti-phospho-LIMK1/2 (Thr508/505), or anti-phospho-cofilin (Ser3)) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) or to the total protein level of the target.
In Vitro ROCK Kinase Assay
This assay measures the direct inhibitory effect of this compound on ROCK activity using a purified substrate.
dot
Caption: Workflow for an in vitro ROCK kinase assay.
Protocol Details:
-
Reaction Setup: In a microplate, combine purified active ROCK enzyme (ROCK1 or ROCK2) and a suitable substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate) in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
Detection: The amount of phosphorylated substrate can be quantified using various methods:
-
ELISA-based: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based: Measure the amount of ATP consumed using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Chondrocyte Differentiation Assay
This assay assesses the potential of this compound to promote the differentiation of chondrocytes, a key process in cartilage formation and repair.
Protocol Details:
-
Cell Culture: Culture a chondrogenic cell line (e.g., ATDC5) or primary chondrocytes in a suitable growth medium.
-
Induction of Differentiation: To induce differentiation, switch the cells to a differentiation medium typically containing insulin, transferrin, and selenium. Treat the cells with different concentrations of this compound or a vehicle control.
-
Culture Period: Culture the cells for an extended period (e.g., 14-21 days), replacing the medium every 2-3 days.
-
Assessment of Differentiation: Chondrogenic differentiation can be assessed by:
-
Alcian Blue Staining: Stain the cells with Alcian blue, which specifically stains the sulfated proteoglycans in the cartilage matrix. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of chondrocyte-specific marker genes, such as Collagen type II (Col2a1) and Aggrecan (Acan).
-
Immunofluorescence: Stain for chondrogenic markers like Collagen type II using specific antibodies.
-
Prostaglandin E2 (PGE2) Production Assay
This assay measures the effect of this compound on inflammation-induced PGE2 production.
Protocol Details:
-
Cell Culture: Culture a relevant cell type, such as a synovial cell line or primary synoviocytes.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Interleukin-1β (IL-1β) or bradykinin, to induce PGE2 production.
-
Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the effect of this compound on PGE2 production by comparing the levels in treated versus untreated, stimulated cells.
Conclusion
This compound is a potent inhibitor of ROCK, a key regulator of the actin cytoskeleton. By inhibiting ROCK, this compound modulates the phosphorylation of downstream effectors including LIMK, cofilin, MYPT1, and MLC, thereby influencing cell contractility, motility, and morphology. The provided data and experimental protocols offer a framework for researchers to further investigate the intricate downstream signaling of this compound and explore its therapeutic potential in a range of diseases. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound on the phosphorylation of all key downstream substrates in various cellular contexts.
References
AS1892802 Target Validation: A Technical Guide to Preclinical Efficacy in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide details the preclinical target validation studies of this compound, focusing on its mechanism of action and efficacy in rodent models of inflammatory and neuropathic pain. The data presented herein supports the therapeutic potential of this compound for the treatment of chronic pain states, such as osteoarthritis and rheumatoid arthritis. This document provides an in-depth overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways modulated by this compound.
Introduction
Chronic pain is a significant global health issue with a substantial unmet medical need. Rho-associated kinase (ROCK) has emerged as a promising therapeutic target for pain and inflammation.[1] The ROCK signaling pathway is implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and inflammatory responses.[2] this compound is a novel, orally bioavailable small molecule inhibitor of ROCK that has demonstrated significant analgesic and anti-inflammatory properties in preclinical models.[3][4] This guide summarizes the key target validation studies that form the basis of our understanding of this compound's therapeutic potential.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified in various models of arthritis and pain. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 (nM) |
| ROCK1 | ELISA | Human | 122 |
| ROCK2 | ELISA | Human | 52 |
| ROCK2 | ELISA | Rat | 57 |
| PKAC-α | 200 | ||
| PRKX | 325 |
Table 2: In Vivo Analgesic Efficacy of this compound
| Animal Model | Administration | Endpoint | ED50 (mg/kg) |
| Monoiodoacetate (MIA)-induced arthritis (rat) | Oral | Antinociceptive effect | 0.15 |
| Adjuvant-induced arthritis (AIA) (rat) | Oral | Antinociceptive effect | Not explicitly stated, but potent effects observed |
Core Signaling Pathway of this compound Action
This compound exerts its therapeutic effects by inhibiting the ROCK signaling pathway, which is upregulated in pathological conditions such as arthritis.[2] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound in inflammatory pain.
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided below.
In Vivo Models of Arthritis
a) Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats [2]
-
Induction: Male Sprague-Dawley rats are anesthetized, and 3 mg of monoiodoacetate (MIA) in 25 µL of saline is injected intra-articularly into the right knee joint. The contralateral knee receives a saline injection as a control.
-
This compound Administration: this compound is administered orally (p.o.) once daily for a specified period (e.g., 3 weeks), starting after the MIA injection.
-
Pain Assessment: Mechanical allodynia is measured using a dynamic plantar anesthesiometer (e.g., von Frey filaments). The paw withdrawal threshold in response to a mechanical stimulus is recorded.
-
Histological Analysis: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage damage.
b) Adjuvant-Induced Arthritis (AIA) in Rats [3]
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (containing heat-killed Mycobacterium butyricum) into the base of the tail of male Lewis rats.
-
This compound Administration: this compound is administered orally once daily, typically starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring the degree of erythema and swelling in the paws. Paw volume can also be measured using a plethysmometer.
-
Measurement of Inflammatory Mediators: At the end of the study, plasma or tissue samples can be collected to measure levels of pro-inflammatory cytokines and other mediators.
In Vitro Assays
a) Inhibition of Prostaglandin E2 (PGE2) Production [2]
-
Cell Line: A synovial cell line is used.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with interleukin-1β (IL-1β) or bradykinin to induce PGE2 production.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
b) Chondrocyte Differentiation Assay [2]
-
Cell Line: A chondrogenic cell line is utilized.
-
Treatment: Cells are cultured in the presence of different concentrations of this compound.
-
Assessment: Chondrocyte differentiation is assessed by measuring markers of chondrogenesis, such as the expression of type II collagen and aggrecan, using techniques like quantitative real-time PCR or western blotting.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for target validation.
Caption: Workflow for the MIA-induced osteoarthritis model.
Caption: Logical framework for this compound target validation.
Conclusion
The presented data provides a robust preclinical validation for this compound as a potent and selective ROCK inhibitor with significant therapeutic potential in inflammatory and neuropathic pain. The compound demonstrates clear target engagement, leading to the modulation of key downstream signaling pathways involved in inflammation and pain. The in vivo efficacy in well-established animal models of arthritis further supports its development as a novel analgesic and anti-inflammatory agent. Future studies should focus on the long-term safety and efficacy of this compound and its potential for clinical translation.
References
- 1. Rho-ROCK signaling differentially regulates chondrocyte spreading on fibronectin and bone sialoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS1892802 in Neuropathic Pain: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide only modest relief and are associated with considerable side effects. The Rho-associated coiled-coil containing protein kinase (ROCK) pathway has emerged as a promising target for novel analgesic development. This whitepaper provides a comprehensive technical overview of the preclinical evidence for AS1892802, a potent and selective ROCK inhibitor, in the context of neuropathic pain. We will delve into its mechanism of action, summarize the available quantitative data from relevant animal models, and provide detailed experimental protocols for the key assays used to evaluate its efficacy. Furthermore, we will visualize the core signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits potent, ATP-competitive inhibition of both ROCK1 and ROCK2 isoforms. The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. In the nervous system, this pathway has been implicated in neurite outgrowth inhibition, glial activation, and synaptic plasticity, all of which are key processes in the pathophysiology of neuropathic pain.
The RhoA/ROCK Signaling Pathway in Neuropathic Pain
Following peripheral nerve injury, the small GTPase RhoA is activated in both neurons and glial cells within the spinal cord. This activation leads to the stimulation of its downstream effector, ROCK. Activated ROCK, in turn, phosphorylates a number of substrates that contribute to the initiation and maintenance of neuropathic pain states. Key downstream effectors include:
-
LIM kinase (LIMK): Phosphorylation of LIMK by ROCK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of F-actin, contributing to synaptic reorganization and enhanced neuronal excitability.
-
Myosin Light Chain (MLC): ROCK-mediated phosphorylation of MLC promotes actomyosin contractility, which is involved in growth cone collapse and the inhibition of axonal regeneration.
-
Other Substrates: ROCK also influences the activity of various other proteins involved in inflammation and neuronal sensitization.
The inhibition of the RhoA/ROCK pathway is therefore a rational approach to attenuate the central sensitization and maladaptive plasticity that underlie neuropathic pain.
Preclinical Efficacy of this compound
To date, the evaluation of this compound in neuropathic pain has been limited to a streptozotocin-induced diabetic neuropathy model in rats. While direct evidence in surgically-induced neuropathic pain models such as chronic constriction injury (CCI) or spared nerve injury (SNI) is not publicly available, the promising results from the diabetic neuropathy model, along with data from inflammatory and arthritic pain models, suggest a broader analgesic potential.
Quantitative Data
The following table summarizes the available quantitative data for this compound in relevant preclinical pain models. It is important to note the absence of data from gold-standard surgical models of neuropathic pain.
| Model | Species | Route of Administration | Dose Range | Key Findings | Citation |
| Streptozotocin-induced Neuropathy | Rat | Oral (repeated dosing) | Not specified | Repeated dosing exhibited a long-lasting and more potent analgesic effect. The analgesic effect was sustained for seven days after the last administration. | [1] |
| Monoiodoacetate-induced Arthritis | Rat | Oral (single dose) | 0.03 - 1 mg/kg | Dose-dependent analgesic effect with an ED50 of 0.15 mg/kg. | [2] |
| Adjuvant-induced Arthritis | Rat | Oral (single dose) | Not specified | Exhibited a potent antinociceptive effect. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are detailed protocols for standard neuropathic pain models that would be appropriate for evaluating a compound like this compound.
Streptozotocin-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy observed in humans.
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ; 50-65 mg/kg) dissolved in citrate buffer (pH 4.5) is administered. Control animals receive an injection of the vehicle.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.
-
Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop within 2-4 weeks after the induction of diabetes.
-
Drug Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is always included.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure:
-
The rat is anesthetized with isoflurane.
-
The common sciatic nerve of one hind limb is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral paw within 3-5 days post-surgery and persist for several weeks.
-
Drug Administration: As described for the diabetic neuropathy model.
-
Behavioral Testing: As described for the diabetic neuropathy model.
Clinical Development Status
A thorough search of publicly available clinical trial registries indicates that this compound has not been evaluated in human clinical trials for neuropathic pain or any other indication. The clinical development of ROCK inhibitors for pain is still in its early stages, and further preclinical characterization of compounds like this compound is warranted.
Conclusion and Future Directions
This compound, a potent and selective ROCK inhibitor, has demonstrated promising analgesic effects in a preclinical model of diabetic neuropathy. The underlying mechanism, centered on the inhibition of the RhoA/ROCK signaling pathway, provides a strong rationale for its potential therapeutic utility in a broader range of neuropathic pain conditions. However, a significant gap in the preclinical data exists, with a notable absence of studies in surgically-induced models of neuropathic pain.
Future research should focus on:
-
Evaluating the efficacy of this compound in the CCI, SNI, and spinal nerve ligation (SNL) models of neuropathic pain.
-
Elucidating the specific downstream molecular effects of this compound in the dorsal horn of the spinal cord in these models.
-
Investigating the pharmacokinetic and pharmacodynamic relationship of this compound to establish optimal dosing regimens.
-
Assessing the safety and tolerability of chronic this compound administration in preclinical models.
A comprehensive preclinical data package will be essential to support the potential transition of this compound into clinical development for the treatment of neuropathic pain. The information presented in this whitepaper provides a foundational understanding for researchers and drug development professionals interested in advancing novel therapeutics in this area of high unmet medical need.
References
AS1892802: A Technical Whitepaper on a Novel ROCK Inhibitor for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies primarily focus on symptom management and do not address the underlying disease pathology. The Rho-associated coiled-coil kinase (ROCK) signaling pathway has emerged as a promising therapeutic target in OA due to its role in regulating inflammation, chondrocyte function, and pain sensitization. This technical guide provides an in-depth overview of AS1892802, a selective ROCK inhibitor, and its potential as a disease-modifying agent for osteoarthritis.
Mechanism of Action: Targeting the ROCK Signaling Pathway
This compound is a selective inhibitor of Rho-associated coiled-coil kinases (ROCK I and ROCK II). In the context of osteoarthritis, the activation of the RhoA/ROCK signaling pathway is implicated in pathological processes within the joint.[1] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and mechanical stress can activate RhoA, which in turn activates ROCK. This activation leads to a cascade of downstream events that contribute to the degradation of the cartilage extracellular matrix (ECM) and an inflammatory environment.
ROCK activation is known to influence the expression of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of cartilage components like aggrecan and collagen. By inhibiting ROCK, this compound is proposed to suppress the catabolic processes in chondrocytes and promote an anabolic state, thereby protecting the cartilage from degradation. Furthermore, the ROCK pathway is involved in pain signaling, and its inhibition may contribute to the analgesic effects observed with this compound.
This compound Mechanism of Action in Osteoarthritis.
Preclinical Efficacy: Quantitative Data Summary
Preclinical studies in a rat model of monoiodoacetate (MIA)-induced osteoarthritis have demonstrated the dose-dependent efficacy of this compound in preventing cartilage damage and alleviating pain-related behaviors.[1]
Table 1: In Vivo Efficacy of this compound on Cartilage Damage in a Rat MIA Model[1]
| Treatment Group | Dose | Route of Administration | Macroscopic Score (Mean ± S.E.M.) | Inhibition of Cartilage Damage (%) |
| Sham | - | Intra-articular | 0.2 ± 0.1 | - |
| MIA + Vehicle | - | Intra-articular | 3.8 ± 0.2 | - |
| This compound | 0.03 mg/joint | Intra-articular | 2.8 ± 0.4 | 28 |
| This compound | 0.1 mg/joint | Intra-articular | 2.0 ± 0.4 | 47 |
| This compound | 0.3 mg/joint | Intra-articular | 1.6 ± 0.4 | 58 |
| MIA + Vehicle | - | Oral (p.o.) | 3.6 ± 0.2 | - |
| This compound | 10 mg/kg | Oral (p.o.) | 2.4 ± 0.4 | 33 |
| This compound | 30 mg/kg | Oral (p.o.) | 1.9 ± 0.4** | 47 |
*P < 0.05, **P < 0.01 vs. MIA + Vehicle
Table 2: In Vivo Efficacy of this compound on Pain Behavior in a Rat MIA Model[1]
| Treatment Group | Dose | Route of Administration | Weight Distribution Deficit (%) (Mean ± S.E.M.) |
| Sham | - | Intra-articular | 5.3 ± 1.6 |
| MIA + Vehicle | - | Intra-articular | 44.8 ± 4.0 |
| This compound | 0.03 mg/joint | Intra-articular | 30.6 ± 5.5 |
| This compound | 0.1 mg/joint | Intra-articular | 22.3 ± 5.0 |
| This compound | 0.3 mg/joint | Intra-articular | 15.6 ± 3.9** |
| MIA + Vehicle | - | Oral (p.o.) | 43.1 ± 3.7 |
| This compound | 10 mg/kg | Oral (p.o.) | 27.5 ± 5.3 |
| This compound | 30 mg/kg | Oral (p.o.) | 20.1 ± 4.5** |
*P < 0.05, **P < 0.01 vs. MIA + Vehicle
Table 3: In Vitro Effects of this compound[1]
| Assay | Cell Line | Stimulus | This compound Concentration (µM) | Outcome |
| Chondrocyte Differentiation | ATDC5 | - | 1 | Induction of chondrocyte differentiation |
| PGE2 Production | HIG-82 | IL-1β (1 ng/mL) | 0.01 - 1 | Dose-dependent inhibition of PGE2 production (IC50 = 0.056 µM) |
| PGE2 Production | HIG-82 | Bradykinin (1 µM) | 0.01 - 1 | Dose-dependent inhibition of PGE2 production (IC50 = 0.045 µM) |
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model
-
Animal Model: Male Lewis rats (7 weeks old) were used for the study.
-
Induction of OA: Rats were anesthetized, and 0.5 mg of monoiodoacetate (MIA) in 25 µL of saline was injected into the right knee joint through the intra-articular space.[1] The left knee served as a control.
-
Drug Administration:
-
Assessment of Cartilage Damage: On day 21, the femoral condyle and tibial plateau were macroscopically graded on a scale of 0 to 5 based on the severity of cartilage lesions.
-
Pain Behavior Assessment: The weight distribution on the hind paws was measured using an incapacitance tester. The deficit in weight-bearing on the MIA-injected limb was calculated.
Workflow for MIA-Induced Osteoarthritis Model.
In Vitro Chondrocyte Differentiation Assay
-
Cell Line: ATDC5, a mouse chondrogenic cell line, was used.
-
Culture Conditions: Cells were cultured in a maintenance medium of DMEM/F-12 containing 5% fetal bovine serum.
-
Differentiation Induction: To induce differentiation, the medium was supplemented with 10 µg/mL insulin, 10 µg/mL transferrin, and 3 x 10-8 M sodium selenite.[1]
-
Treatment: this compound (1 µM) was added to the differentiation medium.
-
Assessment: After 14 days of culture, the cells were stained with Alcian blue to visualize the accumulation of sulfated proteoglycans, an indicator of chondrocyte differentiation.
In Vitro Prostaglandin E2 (PGE2) Production Assay
-
Cell Line: HIG-82, a rabbit synovial cell line, was used.
-
Culture Conditions: Cells were cultured in DMEM containing 10% fetal bovine serum.
-
Stimulation: Cells were pre-treated with various concentrations of this compound for 30 minutes, followed by stimulation with either IL-1β (1 ng/mL) or bradykinin (1 µM) for 24 hours.[1]
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant was quantified using a commercially available enzyme immunoassay (EIA) kit.
Conclusion and Future Directions
The preclinical data on this compound strongly suggest its potential as a therapeutic agent for osteoarthritis. Its dual action of protecting cartilage from degradation and alleviating pain addresses key unmet needs in OA treatment. The dose-dependent efficacy observed in both intra-articular and oral administration models provides flexibility for future clinical development. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into a novel, disease-modifying therapy for patients with osteoarthritis.
References
AS1892802: A Technical Guide to its Chondroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chondroprotective properties of AS1892802, a selective Rho-associated coiled coil kinase (ROCK) inhibitor. The information presented herein is compiled from preclinical studies investigating its efficacy in mitigating cartilage degradation and pain associated with osteoarthritis. This document details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro experiments, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action: ROCK Inhibition in Cartilage Protection
This compound exerts its chondroprotective effects primarily through the inhibition of Rho-associated coiled coil kinase (ROCK). In the context of osteoarthritis, the ROCK signaling pathway is implicated in pathological processes that lead to cartilage degradation and inflammation. Upregulation of ROCK I and II mRNA has been observed in the knee joints of osteoarthritis models.[1] By inhibiting ROCK, this compound interferes with these cascades, leading to a reduction in cartilage damage and associated pain.[1] Preclinical studies have demonstrated that this compound not only prevents cartilage damage but also possesses analgesic properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in both in vivo and in vitro models of osteoarthritis.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Monoiodoacetate (MIA)-Induced Osteoarthritis
| Treatment Group | Administration Route | Dosage | Change in Cartilage Damage (Tibial Plateau) | Reduction in Weight Distribution Deficit |
| MIA Control | Intra-articular | Vehicle | - | - |
| This compound | Intra-articular | 3 weeks | Dose-dependent inhibition | Significant Decrease |
| This compound | Oral (p.o.) | 3 weeks | Dose-dependent inhibition | Significant Decrease |
Data synthesized from preclinical studies on MIA-induced osteoarthritis in rats.[1]
Table 2: In Vitro Effects of this compound
| Experiment | Cell Type | Stimulus | This compound Effect |
| Chondrocyte Differentiation | Chondrogenic cell line | - | Induction of differentiation |
| Prostaglandin E2 (PGE2) Production | Synovial cell line | IL-1β | Significant inhibition |
| Prostaglandin E2 (PGE2) Production | Synovial cell line | Bradykinin | Significant inhibition |
Data derived from in vitro assays on relevant cell lines.[1]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced model of osteoarthritis.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the right knee joint. The contralateral knee may be injected with saline to serve as a control.
-
This compound Administration:
-
Intra-articular: Direct injection into the ipsilateral (MIA-injected) knee.
-
Oral (p.o.): Administered for a duration of 3 weeks.
-
-
Outcome Measures:
-
Cartilage Damage Assessment: Histological analysis of the tibial plateau to assess the extent of cartilage degradation.
-
Pain Behavior Assessment: Measurement of weight distribution deficit to evaluate pain-related functional impairment.
-
Gene Expression Analysis: Quantification of ROCK I and II mRNA levels in the knee joints.
-
In Vitro Chondrocyte Differentiation Assay
-
Objective: To assess the direct effect of this compound on chondrocyte differentiation.
-
Cell Line: A validated chondrogenic cell line.
-
Treatment: Incubation of the chondrogenic cells with varying concentrations of this compound.
-
Outcome Measure: Assessment of chondrocyte differentiation markers (e.g., expression of type II collagen and aggrecan) using techniques such as quantitative PCR or Western blotting.
In Vitro Prostaglandin E2 (PGE2) Production Assay
-
Objective: To determine the anti-inflammatory effect of this compound by measuring its impact on PGE2 production.
-
Cell Line: A synovial cell line.
-
Stimulation: Induction of inflammation by treating the cells with either Interleukin-1β (IL-1β) or bradykinin.
-
Treatment: Co-incubation with this compound at various concentrations.
-
Outcome Measure: Quantification of PGE2 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of ROCK in Osteoarthritis and the Interventional Effect of this compound
Caption: ROCK signaling in OA and this compound intervention.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: In vivo experimental workflow for this compound.
Logical Relationship of this compound's Dual Action
References
In-Depth Pharmacological Profile of AS1892802: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has demonstrated significant analgesic and disease-modifying effects in preclinical models of inflammatory and non-inflammatory arthritis, as well as chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction. The Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including pain and inflammation. This compound has emerged as a promising therapeutic candidate due to its potent and selective inhibition of ROCK.
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that leads to various cellular responses, including those involved in pain sensitization and inflammation.
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cellular function. The binding of extracellular ligands to G protein-coupled receptors (GPCRs) activates the small GTPase RhoA. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to increased actin-myosin contractility and other cellular responses. This compound blocks this cascade at the level of ROCK.
In Vitro Pharmacology
Kinase Inhibition Profile
The inhibitory activity of this compound against ROCK and other kinases was determined by ELISA. The compound demonstrates high potency for ROCK2 and good selectivity over ROCK1 and other kinases.
| Kinase Target | Species | IC50 (nM) |
| ROCK1 | Human | 122[1] |
| ROCK2 | Human | 52[1] |
| ROCK2 | Rat | 57[1] |
| PKAC-α | - | 200[1] |
| PRKX | - | 325[1] |
| Table 1: In vitro kinase inhibitory activity of this compound. [1] |
Inhibition of Prostaglandin E2 (PGE2) Production
This compound has been shown to inhibit the production of PGE2, a key mediator of inflammation and pain. In HIG82 synovial cells, this compound significantly inhibited PGE2 production induced by interleukin-1β (IL-1β) or bradykinin.[2]
Effects on Chondrocyte Differentiation
In the chondrogenic cell line ATDC5, this compound was found to induce chondrocyte differentiation, suggesting a potential role in cartilage protection and repair.[2]
In Vivo Pharmacology
This compound has demonstrated significant analgesic efficacy in rodent models of arthritis and chronic pain.
Analgesic Efficacy in Arthritis Models
The antinociceptive effects of orally administered this compound were evaluated in two rat models of arthritis.
| Animal Model | Type of Arthritis | ED50 (mg/kg) |
| Adjuvant-Induced Arthritis (AIA) | Inflammatory | - |
| Monoiodoacetate-Induced Arthritis (MIA) | Non-inflammatory | 0.15[3] |
| Table 2: In vivo analgesic efficacy of this compound in rat arthritis models. [3] |
In the MIA model, the analgesic effect of this compound was potent and rapid.[3] Repeated dosing in both MIA and streptozotocin-induced neuropathy models resulted in a long-lasting and more potent analgesic effect, which was sustained for seven days after the last administration.
Peripheral Site of Action
This compound rarely penetrates the central nervous system and is effective upon intra-articular administration, indicating a peripheral mechanism of action for its analgesic effects.[3]
Experimental Protocols
ROCK Kinase Inhibition Assay (ELISA)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by ROCK.
Protocol:
-
384-well white plates are coated with 0.2 µg/µl S6 peptide (ROCK substrate).
-
4 ng of ROCK1 kinase is added to each well in a kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).[4]
-
This compound or vehicle (DMSO) is added to the wells.
-
The kinase reaction is initiated by adding 5 µM ATP.[4]
-
The plate is incubated for 1 hour at room temperature.[4]
-
An equal volume of Kinase-Glo® reagent is added to each well.[4]
-
The plate is incubated for an additional 40 minutes.[4]
-
Luminescence is measured using a microplate reader.
-
The percent inhibition is calculated relative to the DMSO control.[4]
Monoiodoacetate (MIA)-Induced Arthritis Rat Model
This model is used to induce non-inflammatory arthritis and assess pain-related behaviors.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (10 weeks old) are used.[5]
-
Induction of Osteoarthritis: Rats are anesthetized, and 1 mg of monoiodoacetate (MIA) in 10 µL of saline is injected intra-articularly into the right knee joint.[5]
-
Drug Administration: this compound is administered orally.
-
Pain Assessment:
-
Mechanical Allodynia (von Frey Test): Paw withdrawal threshold is measured in response to the application of calibrated von Frey filaments to the plantar surface of the hind paw.[6]
-
Dynamic Weight Bearing: An automated system can be used to measure the weight distribution between the hind limbs as an indicator of joint pain.[7]
-
Prostaglandin E2 (PGE2) Inhibition Assay
This competitive ELISA is used to measure the concentration of PGE2 in cell culture supernatants.
Protocol:
-
Cell culture supernatants are collected after treatment with this compound and an inflammatory stimulus (e.g., LPS).[8]
-
Samples and standards are added to a microplate pre-coated with a PGE2-specific antibody.
-
HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.[8]
-
The concentration of PGE2 is determined by comparison to a standard curve.
Conclusion
This compound is a potent and selective ROCK inhibitor with significant analgesic and potential disease-modifying properties demonstrated in preclinical models of arthritis and chronic pain. Its peripheral mechanism of action and oral bioavailability make it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ROCK inhibitors in the context of pain and inflammation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AS 1892802 | CAS:928320-12-1 | ROCK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokineticin System Is a Pharmacological Target to Counteract Pain and Its Comorbid Mood Alterations in an Osteoarthritis Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
In-Depth Technical Review of AS1892802: A Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1892802 is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates significant selectivity for ROCK2 over ROCK1 and has shown promise in preclinical models of pain and inflammation. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, mechanism of action, and key experimental findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, cancer, and neurological disorders. This compound has emerged as a valuable tool compound for investigating the therapeutic potential of ROCK inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream ROCK substrates, thereby modulating the Rho/ROCK signaling cascade.
The canonical Rho/ROCK signaling pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, GTP-bound RhoA interacts with and activates ROCK. Activated ROCK then phosphorylates several downstream targets, including Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation. This compound directly targets ROCK, preventing these downstream phosphorylation events.
Figure 1: Simplified signaling pathway of Rho/ROCK and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.
| Target | Species | IC50 (nM) | Assay Type | Reference |
| ROCK2 | Human | 52 | ELISA | [1][2] |
| ROCK2 | Rat | 57 | ELISA | [1][2] |
| ROCK1 | Human | 122 | ELISA | [1][2] |
| PKAC-α | - | 200 | - | [1][2] |
| PRKX | - | 325 | - | [1][2] |
| Table 1: Biochemical Inhibitory Activity of this compound |
| Parameter | Species | Value | Route of Administration | Reference |
| ED50 | Rat | 0.15 mg/kg | Oral | [3] |
| Table 2: In Vivo Efficacy of this compound in a Monoiodoacetate-induced Arthritis Model |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA)
This protocol outlines the general steps for determining the IC50 values of this compound against ROCK kinases using an ELISA-based assay.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Substrate peptide (e.g., a peptide containing the phosphorylation motif for ROCK)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Coated ELISA plates (e.g., streptavidin-coated plates if using a biotinylated substrate)
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant ROCK enzyme and substrate peptide to the wells of the ELISA plate.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Wash the plate multiple times with a wash buffer (e.g., PBS-T).
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add the TMB substrate and allow color to develop.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Monoiodoacetate (MIA)-Induced Arthritis Model in Rats
This protocol describes a common workflow for evaluating the analgesic effects of this compound in a rat model of osteoarthritis pain.
Figure 2: Experimental workflow for the in vivo monoiodoacetate-induced arthritis model.
Procedure:
-
Animal Acclimatization: House male Lewis rats under standard laboratory conditions for at least one week before the experiment.
-
Induction of Arthritis: Anesthetize the rats and induce arthritis by a single intra-articular injection of monoiodoacetate (MIA) into the right knee joint.
-
Arthritis Development: Allow for the development of a stable mechanical allodynia, typically assessed over a period of 2-3 weeks post-MIA injection.
-
Drug Administration: Administer this compound orally at various doses. A vehicle control group should be included.
-
Nociceptive Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at baseline and at multiple time points after drug administration.
-
Data Analysis: Calculate the antinociceptive effect as the percentage increase in paw withdrawal threshold compared to the vehicle-treated group. Determine the ED50 value from the dose-response curve.
Conclusion
This compound is a potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of arthritis pain. Its well-characterized in vitro activity and oral bioavailability make it a valuable pharmacological tool for elucidating the role of ROCK signaling in various physiological and pathological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other ROCK inhibitors.
References
The Discovery and Development of AS1892802: A Selective Rho Kinase Inhibitor for Pain and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil kinase (ROCK). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data and aims to provide a detailed understanding of the scientific journey of this promising therapeutic candidate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Introduction
Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction. The ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and neurodegenerative disorders. In the context of pain and inflammation, ROCK activity contributes to nociceptive signaling and the inflammatory response. Therefore, inhibition of ROCK presents a promising therapeutic strategy for managing chronic pain and inflammatory conditions such as osteoarthritis.
This compound emerged from a drug discovery program aimed at identifying novel and selective ROCK inhibitors. Preclinical studies have demonstrated its efficacy in animal models of osteoarthritis and neuropathic pain, highlighting its potential as a novel analgesic and anti-inflammatory agent.
Discovery and Synthesis
The discovery of this compound was the result of a focused medicinal chemistry effort to develop potent and selective ROCK inhibitors. While the specific details of the initial screening and lead optimization campaign are not fully available in the public domain, the chemical structure of this compound, 1-(2-hydroxy-1-phenylethyl)-3-(4-(pyridin-4-yl)phenyl)urea, suggests a rational design approach targeting the ATP-binding site of the kinase.
Chemical Synthesis:
The synthesis of this compound has been described as "newly synthesized" in the scientific literature, however, a detailed, step-by-step synthetic protocol is not publicly available at this time. A plausible retro-synthetic analysis suggests that the molecule could be assembled through the coupling of a substituted aniline derivative with an appropriate isocyanate or through a multi-step synthesis involving the formation of the urea linkage as a key step. Further investigation into medicinal chemistry literature from the developing company, Astellas Pharma, may provide more specific details on its synthesis.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of ROCK. This means that it binds to the ATP-binding pocket of the ROCK enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The primary isoforms of ROCK are ROCK1 and ROCK2, and this compound has been shown to inhibit both.
ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and motility. The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC leads to increased actin-myosin contractility, which is involved in processes such as smooth muscle contraction, cell migration, and neurite retraction. In the context of pain, ROCK activation in sensory neurons is thought to contribute to the hyperexcitability of these neurons, leading to pain hypersensitivity. In osteoarthritis, the ROCK pathway is implicated in cartilage degradation and inflammation.
Figure 1: Simplified ROCK Signaling Pathway and the inhibitory action of this compound.
Preclinical Pharmacology
The preclinical development of this compound has focused on its efficacy in models of pain and osteoarthritis. A summary of the key in vitro and in vivo findings is presented below.
In Vitro Studies
4.1.1. Kinase Inhibition Assay
The inhibitory activity of this compound against ROCK1 and ROCK2 was determined using an ELISA-based kinase assay.
-
Experimental Protocol:
-
Recombinant human ROCK1 and ROCK2 enzymes were used.
-
The assay was performed in a 96-well plate format.
-
This compound was serially diluted and incubated with the kinase and its substrate in the presence of ATP.
-
The phosphorylation of the substrate was quantified using a specific antibody and a colorimetric or fluorometric detection system.
-
IC50 values were calculated from the dose-response curves.
-
| Target | Species | IC50 (nM) |
| ROCK1 | Human | 122 |
| ROCK2 | Human | 52 |
| ROCK2 | Rat | 57 |
| Table 1: In vitro inhibitory activity of this compound against ROCK kinases. |
4.1.2. Chondrocyte Differentiation Assay
The effect of this compound on chondrocyte differentiation was evaluated in a chondrogenic cell line.
-
Experimental Protocol:
-
A suitable chondrogenic cell line (e.g., ATDC5) was cultured in a micromass or pellet culture system.
-
Cells were treated with this compound at various concentrations.
-
Chondrogenic differentiation was assessed by measuring the expression of chondrocyte-specific markers such as type II collagen and aggrecan using techniques like quantitative PCR, Western blotting, or immunohistochemistry.
-
The production of sulfated glycosaminoglycans (sGAGs) was quantified using a dimethylmethylene blue (DMMB) assay.
-
4.1.3. Prostaglandin E2 (PGE2) Production Assay
The anti-inflammatory activity of this compound was assessed by measuring its effect on PGE2 production in a synovial cell line.
-
Experimental Protocol:
-
A synovial cell line (e.g., HIG-82) was stimulated with an inflammatory agent such as interleukin-1β (IL-1β) or bradykinin to induce PGE2 production.
-
Cells were co-treated with the inflammatory stimulus and varying concentrations of this compound.
-
The concentration of PGE2 in the cell culture supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Studies
The analgesic and anti-arthritic effects of this compound were evaluated in several rat models of pain and arthritis.
4.2.1. Monoiodoacetate (MIA)-Induced Arthritis Model
This model mimics the pain and cartilage degradation seen in human osteoarthritis.
-
Experimental Protocol:
-
Male Sprague-Dawley or Wistar rats were used.
-
A single intra-articular injection of monoiodoacetate (MIA) into the knee joint was performed to induce arthritis.
-
This compound was administered orally or intra-articularly.
-
Pain behavior was assessed using methods such as the incapacitance test (weight-bearing distribution) or measurement of paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
-
At the end of the study, the knee joints were collected for histological analysis to assess cartilage damage.
-
| Model | Species | Route of Administration | Endpoint | ED50 (mg/kg) |
| Monoiodoacetate-Induced Arthritis | Rat | Oral | Antinociceptive Effect | 0.15 |
| Table 2: In vivo efficacy of this compound in a rat model of osteoarthritis pain. |
4.2.2. Adjuvant-Induced Arthritis (AIA) Model
This is a model of inflammatory arthritis that shares some features with rheumatoid arthritis.
-
Experimental Protocol:
-
Arthritis was induced in rats by a single intradermal injection of complete Freund's adjuvant (CFA) into the base of the tail or a hind paw.
-
This compound was administered orally.
-
The severity of arthritis was assessed by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation.
-
Pain behavior was also evaluated.
-
4.2.3. Streptozotocin-Induced Neuropathy Model
This model is used to study diabetic neuropathic pain.
-
Experimental Protocol:
-
Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin (STZ).
-
The development of neuropathic pain was confirmed by assessing mechanical allodynia (paw withdrawal to a non-noxious stimulus).
-
This compound was administered orally.
-
The analgesic effect was determined by measuring the reversal of mechanical allodynia.
-
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively reported in publicly available literature. However, it has been described as being "orally bioavailable." A typical pharmacokinetic study in rats would involve the following:
-
Experimental Protocol:
-
This compound is administered to rats via intravenous (i.v.) and oral (p.o.) routes.
-
Blood samples are collected at various time points after administration.
-
The concentration of this compound in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Structure-Activity Relationship (SAR)
Information regarding the structure-activity relationship (SAR) for this compound and its analogs is limited in the public domain. A comprehensive SAR study would typically involve the synthesis and biological evaluation of a series of related compounds to understand the impact of different structural modifications on ROCK inhibitory activity, selectivity, and pharmacokinetic properties. Such studies are crucial for optimizing lead compounds into clinical candidates.
Experimental Workflows
The discovery and development of a compound like this compound typically follows a structured workflow.
Figure 2: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor.
Conclusion
This compound is a potent and selective ROCK inhibitor that has demonstrated significant analgesic and anti-inflammatory effects in preclinical models of osteoarthritis and neuropathic pain. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, provides a strong rationale for its therapeutic potential. While further details on its synthesis, pharmacokinetics, and structure-activity relationships would provide a more complete picture, the available data strongly support its continued investigation as a novel treatment for chronic pain and inflammatory diseases. This technical guide provides a foundational understanding of the discovery and development of this compound, intended to aid researchers and drug development professionals in their ongoing efforts to address unmet medical needs in these therapeutic areas.
Methodological & Application
Application Notes and Protocols for AS1892802 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosage recommendations and experimental protocols for the use of AS1892802, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, in various rat models of disease. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a selective inhibitor of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Inhibition of the ROCK signaling pathway has shown therapeutic potential in a range of conditions, particularly in models of chronic pain and osteoarthritis.
Dosage Recommendations
Quantitative data from preclinical studies using this compound in rat models is summarized below. Oral administration has been the primary route investigated, demonstrating significant analgesic and anti-inflammatory effects.
Oral Administration
| Rat Model | Dosage Range | Dosing Frequency | Treatment Duration | Key Findings | Reference |
| Monoiodoacetate (MIA)-induced Arthritis (Pain) | 0.15 mg/kg (ED₅₀) | Not specified | Single dose | Potent antinociceptive effect | Yoshimi et al. (2010) |
| Adjuvant-induced Arthritis (AIA) (Inflammatory Pain) | Not specified | Not specified | Not specified | Potent antinociceptive effect | Yoshimi et al. (2010) |
| Monoiodoacetate-induced Arthritis & Streptozotocin-induced Neuropathy (Chronic Pain) | Not specified | Repeated Dosing | Not specified | Long-lasting and more potent analgesic effect compared to single dosing. Analgesic effect sustained for seven days after the last administration. | Yoshimi et al. (2010) |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for specific research needs.
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This model is widely used to mimic the pain and joint degeneration observed in human osteoarthritis.
Objective: To induce a model of osteoarthritis-related pain to evaluate the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (6 weeks old)
-
Monoiodoacetate (MIA)
-
Sterile saline
-
Isoflurane or other suitable anesthetic
-
27G or 29G needles and syringes
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.
-
Intra-articular Injection of MIA:
-
Shave the left hindlimb of the anesthetized rat.
-
Intra-articularly inject 1 mg of MIA dissolved in 50 µL of sterile saline into the knee joint using a 29G needle.[2] For hip joint induction, a posterior approach can be used to inject 2 mg of MIA in 25 µL of sterile saline with a 27G needle.
-
Administer a sham injection of 50 µL sterile saline into the contralateral knee joint as a control.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions and allow for recovery from anesthesia. The development of pain-like behaviors, such as reduced weight-bearing on the affected limb, typically occurs within a few days and persists for several weeks.
-
Drug Administration (Oral Gavage):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the prepared this compound solution or vehicle to the rats via oral gavage at the desired dose (e.g., 0.15 mg/kg).
-
For repeated dosing studies, administer the compound at the determined frequency (e.g., once or twice daily) for the specified duration.
-
-
Behavioral Assessment:
-
Assess pain-related behaviors at baseline and at various time points after drug administration.
-
Commonly used tests include the von Frey test for mechanical allodynia and incapacitance testing to measure weight-bearing deficits.
-
Adjuvant-Induced Arthritis (AIA) Model in Rats
This model is used to study the inflammatory component of arthritis.
Objective: To induce an inflammatory arthritis model to assess the anti-inflammatory and analgesic effects of this compound.
Materials:
-
Male Lewis or Sprague-Dawley rats
-
Freund's Complete Adjuvant (FCA)
-
Mineral oil
-
Syringes and needles
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Acclimatization: As described for the MIA model.
-
Induction of Arthritis:
-
Prepare an emulsion of FCA in mineral oil.
-
Inject a small volume (e.g., 100 µL) of the FCA emulsion into the plantar surface of one hind paw.
-
-
Development of Arthritis: Arthritis will develop in the injected paw and often in the contralateral paw and other joints over a period of 10-14 days, characterized by swelling, redness, and joint stiffness.
-
Drug Administration: Administer this compound or vehicle orally as described in the MIA protocol.
-
Assessment of Arthritis:
-
Measure paw volume using a plethysmometer to quantify inflammation.
-
Score the severity of arthritis in multiple joints based on a standardized scoring system.
-
Assess pain behavior as described in the MIA protocol.
-
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway in Pain and Inflammation
This compound exerts its effects by inhibiting the Rho-associated protein kinase (ROCK). The Rho/ROCK pathway is a critical regulator of cellular processes that contribute to the pathogenesis of pain and inflammation. In neuronal cells, ROCK activation is implicated in neurite retraction and sensitization of nociceptors. In inflammatory cells, the Rho/ROCK pathway is involved in processes such as cell migration and cytokine production.
Caption: this compound inhibits ROCK, modulating downstream effectors to reduce pain and inflammation.
Experimental Workflow for Evaluating this compound in a Rat Pain Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rat model of pain.
Caption: Workflow for preclinical evaluation of this compound in a rat pain model.
References
Application Notes and Protocols for AS1892802 Administration in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of AS1892802, a selective Rho kinase (ROCK) inhibitor, in preclinical animal models of chronic pain. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the analgesic potential of this and similar compounds.
Introduction
This compound is a novel and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway has been implicated in the pathogenesis of various pain states, including inflammatory and neuropathic pain. Inhibition of this pathway presents a promising therapeutic strategy for the management of chronic pain. Preclinical studies have demonstrated that this compound exhibits potent and long-lasting analgesic effects in rat models of osteoarthritis and diabetic neuropathy. The analgesic mechanism of this compound appears to be distinct from traditional analgesics like opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), as its effects are not mediated by opioid receptors or the prostaglandin E2 (PGE2) pathway.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in a preclinical model of inflammatory pain.
| Animal Model | Pain Assessment | Compound | Dose (mg/kg) | Efficacy | Source |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain (Rat) | Mechanical Hypersensitivity (von Frey Test) | This compound | 0.1 - 1 | Dose-dependently reduced hypersensitivity with an ED50 of 0.29 mg/kg. | [1] |
Note: Repeated administration of this compound has been shown to produce long-lasting analgesic effects in both monoiodoacetate (MIA)-induced osteoarthritis and streptozotocin (STZ)-induced neuropathy models in rats, though specific quantitative data from these studies were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established and widely used procedures for inducing and assessing pain in rodent models.
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rats
This model mimics the pain and pathology of osteoarthritis.
Materials:
-
Male Sprague-Dawley rats (180-250 g)
-
Monoiodoacetate (MIA)
-
Sterile saline
-
Isoflurane for anesthesia
-
26-gauge needles and 1 ml syringes
Procedure:
-
Acclimatize rats to the housing and testing environment for at least one week prior to the experiment.
-
Anesthetize the rats using isoflurane (1-5% to effect).
-
Inject a single intra-articular injection of MIA (typically 1 mg dissolved in 50 µl of sterile saline) into the left knee joint through the patellar tendon.[2][3] The contralateral knee can be injected with sterile saline as a control.
-
Allow the animals to recover from anesthesia in their home cages.
-
Pain behaviors, such as mechanical allodynia, can be assessed starting from day 3 and typically persist for several weeks.[2][4]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Pain Model in Rats
This model is used to study neuropathic pain associated with diabetes.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize rats to the housing and testing environment.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (typically 65-75 mg/kg) dissolved in cold citrate buffer.[5] Some protocols may use two injections on successive days (e.g., 75 mg/kg each day).
-
Confirm the induction of diabetes by measuring blood glucose levels from a tail vein sample 1-3 days post-injection. Rats with blood glucose levels ≥ 15 mM are considered diabetic.
-
Neuropathic pain behaviors, such as mechanical allodynia, typically develop over 1-4 weeks following STZ injection.[5][6]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces (e.g., 0.4 to 15 g)
-
Elevated wire mesh platform with transparent enclosures for the animals
Procedure:
-
Place the rats in the individual enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.[7]
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range (e.g., 2 g) and hold for approximately 5-8 seconds.[3][4]
-
A positive response is recorded if the rat sharply withdraws, licks, or shakes its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[2] If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Rho/ROCK signaling pathway in pain modulation.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. psychogenics.com [psychogenics.com]
- 2. Evaluation of Pain-Associated Behavioral Changes in Monoiodoacetate-Induced Osteoarthritic Rats Using Dynamic Weight Bearing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of metabolic and neuropathy profiles of rats with streptozotocin-induced overt and moderate insulinopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monosodium iodoacetate-induced osteoarthritis produces pain-depressed wheel running in rats: Implications for preclinical behavioral assessment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. painphysicianjournal.com [painphysicianjournal.com]
Application Notes and Protocols for AS1892802 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the organization of the actin cytoskeleton, cell adhesion, migration, and proliferation.[2][3] The inhibition of ROCK signaling has shown therapeutic potential in a range of diseases, including neurodegenerative disorders, chronic pain, and osteoarthritis.[2][3][4] this compound has demonstrated efficacy in preclinical models of arthritis and pain.[3][4]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar ROCK inhibitors. The assays described herein are designed to assess the biochemical potency of inhibitors in a cellular context, as well as their functional effects on inflammation and cartilage biology.
Mechanism of Action: ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of cell contractility and cytoskeletal dynamics. Upon activation by upstream signals, the small GTPase RhoA activates ROCK, which in turn phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and subsequent cell contraction and stress fiber formation. This compound, as a ROCK inhibitor, blocks this cascade.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Human ROCK1 | 122 | ELISA | [1] |
| Human ROCK2 | 52 | ELISA | [1] |
| Rat ROCK2 | 57 | ELISA | [1] |
| PKAC-α | 200 | - | [1] |
| PRKX | 325 | - | [1] |
Experimental Protocols
Cell-Based ROCK Activity Assay (MYPT1 Phosphorylation)
This assay quantitatively measures the inhibition of ROCK activity in cells by assessing the phosphorylation status of its direct substrate, MYPT1.
Principle: Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and the level of phosphorylated MYPT1 (p-MYPT1) at a specific site (e.g., Thr696 or Thr853) is measured using an enzyme-linked immunosorbent assay (ELISA). A decrease in p-MYPT1 levels indicates inhibition of ROCK activity.[4]
Experimental Workflow:
Caption: Workflow for the cell-based ROCK activity assay.
Materials:
-
Cell line expressing ROCK (e.g., PANC-1, HeLa, or relevant synovial cell line)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
p-MYPT1 (Thr696 or Thr853) ELISA kit (commercially available kits provide specific reagents and protocols)[2][3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
Lysate Collection:
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
ELISA:
-
Follow the instructions provided with the p-MYPT1 ELISA kit. Typically, this involves adding the cell lysates to the antibody-coated plate, followed by incubation with a detection antibody, a secondary antibody-enzyme conjugate, and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (blank wells).
-
Normalize the p-MYPT1 signal to the total protein concentration of each lysate if necessary.
-
Plot the absorbance values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Inhibition of Prostaglandin E2 (PGE2) Production in Synovial Fibroblasts
This assay assesses the functional anti-inflammatory effect of this compound by measuring its ability to inhibit the production of PGE2, a key inflammatory mediator in arthritis.
Principle: Synovial fibroblasts are stimulated with an inflammatory agent, such as Interleukin-1β (IL-1β) or bradykinin, to induce the production of PGE2. The effect of this compound on this induced PGE2 production is then quantified from the cell culture supernatant using a competitive ELISA.[4]
Experimental Workflow:
Caption: Workflow for the PGE2 production inhibition assay.
Materials:
-
Human synovial fibroblasts (primary cells or a cell line like SW982)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IL-1β or Bradykinin
-
PGE2 ELISA kit
-
24-well or 48-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture synovial fibroblasts in 24-well or 48-well plates until they reach confluency.
-
Pre-treatment: Replace the culture medium with fresh, serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add IL-1β (e.g., 1-10 ng/mL) or bradykinin to the wells to stimulate PGE2 production. Include unstimulated control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
PGE2 Measurement:
-
Perform the PGE2 competitive ELISA on the clarified supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with a fixed amount of HRP-labeled PGE2 and an antibody specific for PGE2 in a pre-coated plate.
-
-
Data Analysis:
-
The intensity of the color developed is inversely proportional to the amount of PGE2 in the sample.
-
Calculate the concentration of PGE2 in each sample using a standard curve generated with known concentrations of PGE2.
-
Plot the percentage inhibition of PGE2 production against the log of the this compound concentration to determine the IC50 value.
-
Chondrocyte Differentiation Assay
This assay evaluates the potential of this compound to promote chondrogenesis, a process relevant to cartilage repair in osteoarthritis.
Principle: Mesenchymal stem cells (MSCs) or a chondrogenic cell line are cultured in a 3D micromass or pellet culture system in the presence of chondrogenic differentiation medium and this compound. After a defined culture period, chondrogenesis is assessed by quantifying the production of sulfated glycosaminoglycans (sGAG), a major component of the cartilage extracellular matrix, using a dye-binding assay such as the dimethylmethylene blue (DMMB) assay.
Experimental Workflow:
Caption: Workflow for the chondrocyte differentiation assay.
Materials:
-
Human mesenchymal stem cells (bone marrow or adipose-derived) or a chondrogenic cell line (e.g., ATDC5)
-
Chondrogenic differentiation medium (containing TGF-β, dexamethasone, ascorbate, etc.)
-
This compound
-
15 mL conical polypropylene tubes
-
Papain digestion buffer
-
DMMB dye solution
-
Chondroitin sulfate standard
-
DNA quantification kit (e.g., PicoGreen)
-
Microplate reader
Protocol:
-
Cell Pellet Culture:
-
Resuspend MSCs at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL in chondrogenic differentiation medium.
-
Aliquot 0.5 mL of the cell suspension into 15 mL conical tubes.
-
Centrifuge at 200 x g for 5 minutes to form a cell pellet at the bottom of the tube. Do not aspirate the medium.
-
Loosen the caps to allow for gas exchange.
-
-
Treatment and Differentiation:
-
Add this compound at the desired concentrations to the culture medium.
-
Incubate the tubes upright at 37°C in a 5% CO2 incubator.
-
Carefully change the medium every 2-3 days for a total of 14-21 days.
-
-
Pellet Digestion:
-
After the culture period, aspirate the medium and wash the pellets with PBS.
-
Digest the pellets overnight at 60°C in papain digestion buffer.
-
-
sGAG Quantification (DMMB Assay):
-
Add the DMMB dye solution to the digested pellet samples and to chondroitin sulfate standards in a 96-well plate.
-
Immediately measure the absorbance at 525 nm.
-
Calculate the sGAG content of the samples based on the standard curve.
-
-
DNA Quantification:
-
Use a portion of the digested pellet to quantify the DNA content using a suitable kit (e.g., PicoGreen). This is used to normalize the sGAG content to the cell number.
-
-
Data Analysis:
-
Express the results as sGAG per DNA (μg/μg).
-
Compare the sGAG/DNA ratio between the this compound-treated groups and the control group.
-
Analysis of Actin Cytoskeleton Reorganization
This assay provides a qualitative or semi-quantitative assessment of the effect of this compound on the actin cytoskeleton.
Principle: ROCK is a key regulator of the actin cytoskeleton. Inhibition of ROCK by this compound is expected to lead to a disruption of stress fibers. This can be visualized by staining F-actin with fluorescently labeled phalloidin.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle for a suitable duration (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Stain the F-actin by incubating the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Qualitatively assess the changes in stress fiber formation. A decrease in the number and thickness of stress fibers is indicative of ROCK inhibition.
-
For a more quantitative analysis, image analysis software can be used to measure parameters such as cell area, shape, and the intensity of actin staining.
-
References
Application Notes and Protocols for Preparing AS1892802 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[2][3][] Inhibition of this pathway with this compound has shown potential therapeutic effects in various research models, including those for chronic pain and osteoarthritis.[5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | |
| Molecular Weight | 333.38 g/mol | |
| Appearance | Solid | [6] |
| Purity | ≥99% | |
| CAS Number | 928320-12-1 |
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mM (≥ 33.34 mg/mL) | |
| Up to 125 mg/mL (374.95 mM) | May require sonication and warming to 60°C for complete dissolution at this higher concentration.[1][5] | |
| Ethanol | Up to 25 mM |
Experimental Protocols
Safety Precautions
Before handling this compound or DMSO, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.
This compound: Harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
DMSO: A powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO (≥99.7% purity)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Water bath or sonicator
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure all equipment is clean and sterile.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, you will need 33.34 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.1 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 333.38 g/mol = 0.03334 g = 33.34 mg
-
-
-
-
Dissolving in DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a water bath (up to 60°C) or brief sonication can be used to facilitate the process.[1][5] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage.[1][6] The stock solution is reported to be stable for up to 6 months when stored at -80°C.[1] For short-term storage, -20°C for up to one month is also an option.[1]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound stock solution in DMSO.
This compound Inhibition of the ROCK Signaling Pathway
References
Application Notes and Protocols for AS1892802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of AS1892802, a potent and selective Rho-associated protein kinase (ROCK) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Chemical and Physical Properties
Stability and Storage Conditions
Proper storage is essential to maintain the chemical stability of this compound. The compound is stable under recommended storage conditions.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Special Precautions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Use appropriate inert solvents. Ensure the container is tightly sealed to prevent evaporation and contamination.[1] |
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound in various experimental settings. These are based on general guidelines for small molecule stability testing and should be adapted to specific laboratory conditions.[2][3][4]
Protocol for Assessing Solution Stability at Different pH
This protocol determines the stability of this compound in aqueous solutions at various pH levels, which is crucial for developing aqueous formulations and conducting in vitro assays.[5][6]
Materials:
-
This compound powder
-
Phosphate buffer solutions (e.g., pH 4, 7, and 9)[7]
-
High-performance liquid chromatography (HPLC) system with a suitable column
-
Incubator or water bath
-
Calibrated pH meter
-
Appropriate organic solvent for stock solution (e.g., DMSO)
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in a minimal amount of an appropriate organic solvent to prepare a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the respective pH buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of each test solution by HPLC to determine the initial concentration and purity of this compound. This serves as the baseline.
-
Incubation: Store the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C) and protect from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Note the appearance of any new peaks, which may indicate degradation products.
Protocol for Forced Degradation Studies (Stress Testing)
Forced degradation studies help to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[4][7]
3.2.1 Hydrolytic Degradation:
-
Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze all samples by HPLC to assess the extent of degradation.
3.2.2 Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC to determine the extent of degradation.
3.2.3 Photostability Testing:
-
Expose a solid sample and a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC.
3.2.4 Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).[7]
-
After a defined period (e.g., 1, 3, and 7 days), remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Analyze the sample to quantify any degradation.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: ROCK Signaling Pathway
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[8][9][10][11] ROCK is a key downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton. The pathway is involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[8]
References
- 1. This compound|928320-12-1|MSDS [dcchemicals.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. japsonline.com [japsonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 8. AS-1892802 [myskinrecipes.com]
- 9. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel Compounds in Chondrocyte Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of mesenchymal stem cells (MSCs) into chondrocytes, a process known as chondrogenesis, is fundamental for cartilage development and repair.[1][2][3] Identifying novel small molecules that can effectively and safely promote chondrocyte differentiation is a significant area of research in regenerative medicine and for developing therapies for conditions like osteoarthritis. While specific data on the compound AS1892802 in chondrocyte differentiation is not extensively documented in publicly available literature, these application notes provide a comprehensive framework for evaluating its potential, or that of any novel compound, in this context.
This document outlines the key signaling pathways involved in chondrogenesis, provides a detailed experimental workflow for screening and characterizing new compounds, and offers specific protocols for the necessary assays.
Key Signaling Pathways in Chondrocyte Differentiation
Chondrogenesis is regulated by a complex network of signaling pathways.[4][5] A novel compound could potentially modulate one or more of these pathways to influence chondrocyte differentiation. Understanding these pathways is crucial for designing experiments and interpreting results. The balance between these signaling pathways is essential for normal chondrocyte differentiation and cartilage development.[1]
1. BMP Signaling Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of chondrogenesis.[4][5] Binding of BMPs to their receptors initiates a signaling cascade that leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of key chondrogenic genes, including SOX9.
Caption: Simplified BMP signaling pathway leading to chondrogenesis.
2. Wnt/β-catenin Signaling Pathway: The canonical Wnt/β-catenin pathway generally acts as an inhibitor of early chondrocyte differentiation while promoting hypertrophic maturation.[1][6] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which can suppress the expression of SOX9.[1] Therefore, inhibitors of this pathway may promote chondrogenesis.
References
- 1. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondrogenesis, chondrocyte differentiation, and articular cartilage metabolism in health and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted signaling regulators of chondrogenesis: Implications in cartilage regeneration and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation | Semantic Scholar [semanticscholar.org]
- 6. A pathway to bone: signaling molecules and transcription factors involved in chondrocyte development and maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS1892802 in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key signaling pathway implicated in the regulation of inflammatory processes within the central nervous system (CNS) is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[1][2][3] AS1892802 is a potent and highly selective ROCK inhibitor that serves as a valuable research tool for investigating the role of ROCK signaling in neuroinflammation.[1] While direct studies of this compound in neuroinflammation models are emerging, the extensive body of research on other ROCK inhibitors provides a strong rationale for its application in this field.
Activation of the RhoA/ROCK pathway is involved in key cellular processes that drive neuroinflammation, including the activation of microglia and astrocytes, the production of pro-inflammatory cytokines, and the breakdown of the blood-brain barrier.[3][4] Inhibition of ROCK has been shown to exert neuroprotective and anti-inflammatory effects in various preclinical models.[2][5][6]
These application notes provide a comprehensive overview of the potential use of this compound in models of neuroinflammation, including detailed protocols for in vitro and in vivo studies, and a summary of the expected outcomes based on the known pharmacology of ROCK inhibitors.
Data Presentation
Table 1: Effects of ROCK Inhibitors in In Vitro Models of Neuroinflammation
| Model System | Treatment | Concentration/Dose | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated primary microglia | Y-27632 | 1-100 µM | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-12p70). Inhibition of NF-κB nuclear translocation. | |
| LPS-stimulated immortalized microglial (IMG) cells | Y-27632, RKI1447 | 1-100 µM | Significant inhibition of pro-inflammatory protein production. Blocking of neuroinflammatory gene transcription (iNOS, TNF-α, IL-6). | [7] |
| Advanced glycation end products (AGEs)-stimulated BV2 microglial cells | Fasudil, FPS-ZM1 | Not specified | Inhibition of BV2 cell activation and ROS production. Downregulation of iNOS, COX-2, NLRP3, and nuclear translocation of NF-κB p65. Shift from M1 to M2 microglial phenotype. | [4][8] |
| Primary neurons | Fasudil | Not specified | Prevents Dkk1-induced dendritic spine loss. | [6] |
Table 2: Effects of ROCK Inhibitors in In Vivo Models of Neuroinflammation
| Animal Model | ROCK Inhibitor | Administration Route & Dose | Key Findings | Reference |
| P301S tau transgenic mouse (Alzheimer's Disease model) | Fasudil | Daily intraperitoneal (i.p.) injection | Hippocampal-specific decrease in phosphorylated tau. Decrease in GFAP+ cells (astrocytes). | [6][9] |
| 3xTg-AD mice (Alzheimer's Disease model) | Fasudil | Not specified | Decreased Aβ production. | [6] |
| rTG4510 mice (tauopathy model) | Fasudil | Not specified | Decreased p-tau and tau oligomers. | [6] |
| Rat model of inflammatory pain (Carrageenan-induced) | Y-27632, Fasudil | Local injection (2.5 µg to 1000 µg) | Biphasic nociceptive effects: lower doses were pronociceptive, higher doses were antinociceptive. | [10] |
| Experimental Autoimmune Neuritis (EAN) in rats (Guillain-Barré syndrome model) | Fasudil | Not specified | Showed promise as a therapeutic agent. | [11] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine production.
Materials:
-
Primary microglia or immortalized microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6, etc.) or qPCR (for iNOS, TNF-α, IL-6 mRNA)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against phospho-NF-κB, Iba1)
Procedure:
-
Cell Seeding: Seed microglia in 96-well plates (for ELISA) or 6-well plates (for qPCR/Western blot) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).
-
Sample Collection:
-
ELISA: Collect the cell culture supernatant and store at -80°C.
-
qPCR: Wash cells with PBS, lyse them, and extract total RNA.
-
Western Blot: Wash cells with PBS, lyse them with lysis buffer, and collect the protein lysate.
-
-
Analysis:
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
qPCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative mRNA expression of inflammatory genes (e.g., Nos2, Tnf, Il6).
-
Western Blot: Determine the protein levels of markers for microglial activation (e.g., Iba1) and inflammatory signaling (e.g., phospho-NF-κB).
-
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP) or cytokine analysis (ELISA or multiplex assay kits)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage. The dosing regimen may vary (e.g., single dose or daily for several days).
-
LPS Injection: One hour after the final drug administration, inject mice with LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline (control group).
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a specific time point after LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice.
-
For Immunohistochemistry: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them overnight, then process for cryosectioning or paraffin embedding.
-
For Cytokine Analysis: Euthanize mice and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex). Homogenize the tissue for protein extraction and subsequent cytokine measurement by ELISA or multiplex assay.
-
-
Analysis:
-
Immunohistochemistry: Perform immunostaining on brain sections using antibodies against microglial (Iba1) and astrocytic (GFAP) activation markers. Quantify the number and morphology of activated glial cells.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates.
-
Visualization
Caption: ROCK signaling pathway in neuroinflammation and the inhibitory action of this compound.
Caption: Experimental workflows for studying this compound in neuroinflammation models.
References
- 1. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 2. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK and PDE-5 Inhibitors for the Treatment of Dementia: Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AGEs/RAGE/Rho/ROCK pathway suppresses non-specific neuroinflammation by regulating BV2 microglial M1/M2 polarization through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROCK inhibitor fasudil attenuates neuroinflammation and associated metabolic dysregulation in the tau transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROCK Inhibitor Fasudil Attenuates Neuroinflammation and Associated Metabolic Dysregulation in the Tau Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual effects of Rho-kinase inhibitors on a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guillain–Barré syndrome - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for AS1892802 in Monoiodoacetate-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoiodoacetate (MIA)-induced arthritis is a widely utilized preclinical model that recapitulates many of the pathological features of human osteoarthritis (OA), including cartilage degradation and chronic pain.[1] The intra-articular injection of MIA, a glycolysis inhibitor, leads to chondrocyte death, subsequent cartilage breakdown, and inflammatory responses.[2] This model is valuable for the screening and evaluation of potential therapeutic agents for OA.
AS1892802 is a selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[3] Research has demonstrated its potential as a therapeutic agent in the MIA-induced arthritis model. Studies have shown that this compound can prevent cartilage damage and produce analgesic effects in rats with MIA-induced arthritis, suggesting its clinical utility for treating OA.[3][4] The mechanism of action involves the inhibition of the ROCK signaling pathway, which has been shown to be upregulated in the knee joints of MIA-injected rats.[3] Furthermore, this compound has been observed to induce chondrocyte differentiation and inhibit the production of prostaglandin E2 (PGE2) in synovial cells in vitro.[3]
These application notes provide a comprehensive overview of the use of this compound in the MIA-induced arthritis model, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of this compound on Pain Behavior in MIA-Induced Arthritis in Rats
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| This compound | Oral | 0.15 mg/kg | Pain Behavior (Weight Distribution) | ED₅₀ for antinociceptive effect | [4] |
| This compound | Intra-articular | Not specified | Pain Behavior (Weight Distribution) | Significant decrease in weight distribution deficit | [3] |
| This compound | Oral | Not specified | Pain Behavior (Bradykinin-induced) | Inhibition of pain responses | [3] |
Table 2: Effects of this compound on Cartilage and Chondrocytes
| Experimental System | Treatment | Outcome Measure | Result | Reference |
| MIA-induced arthritis in rats | Intra-articular or oral this compound for 3 weeks | Cartilage Damage (Tibial Plateau) | Dose-dependent and significant inhibition of cartilage damage | [3] |
| Chondrogenic cell line (in vitro) | This compound | Chondrocyte Differentiation | Induction of chondrocyte differentiation | [3] |
| Synovial cell line (in vitro) | This compound | PGE₂ Production (IL-1β or bradykinin-induced) | Significant inhibition of prostaglandin E₂ production | [3] |
Experimental Protocols
Induction of Monoiodoacetate (MIA)-Induced Arthritis in Rats
This protocol describes the induction of osteoarthritis in rats via intra-articular injection of MIA.
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Sodium monoiodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 27-30 gauge needles
-
Clippers and disinfectant swabs
Procedure:
-
Anesthetize the rats using isoflurane (e.g., 5% for induction, 2-3% for maintenance).
-
Shave the fur around the right knee joint and disinfect the skin with an appropriate antiseptic.
-
Prepare the MIA solution by dissolving it in sterile saline. A common dose is 1-3 mg of MIA in a volume of 25-50 µL.[1]
-
Flex the knee to a 90-degree angle to allow for easier access to the intra-articular space.
-
Carefully insert the needle through the patellar ligament into the articular cavity of the right knee.
-
Slowly inject the MIA solution (e.g., 50 µL) into the joint space.
-
As a control, inject an equal volume of sterile saline into the left knee joint of the same animal or into the right knee joint of a separate control group.
-
Withdraw the needle and monitor the animal until it recovers from anesthesia.
-
House the animals under standard conditions with free access to food and water.
-
The development of arthritis can be monitored over a period of 3 to 28 days, with pain behaviors typically developing within the first few days and cartilage degradation progressing over the following weeks.[5]
Administration of this compound
This compound can be administered either systemically (orally) or locally (intra-articularly).
Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound by oral gavage at the desired doses. Dosing can be initiated a few days after MIA injection and continued for a specified period (e.g., 3 weeks).[3]
Intra-articular Administration:
-
Dissolve this compound in a sterile vehicle suitable for intra-articular injection.
-
Under light anesthesia, inject the desired dose of this compound into the MIA-treated knee joint, following the same procedure as the MIA injection.
Assessment of Arthritis Severity
a) Behavioral Assessment of Pain:
-
Weight-Bearing Deficit: Measure the weight distribution between the hind limbs using an incapacitance tester. A decrease in the weight borne by the affected limb indicates pain.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments. A lower threshold in the affected limb suggests hypersensitivity.
b) Histopathological Assessment of Cartilage Damage:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the knee joint (5-7 µm thick).
-
Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycans (red) and bone (green).
-
Score the cartilage degradation using a standardized scoring system (e.g., Mankin score) to quantify the extent of cartilage erosion, loss of Safranin O staining, and chondrocyte pathology.
c) Biochemical and Molecular Analysis:
-
Gene Expression: Isolate RNA from the knee joint tissues (cartilage, synovium) and perform RT-qPCR to measure the expression of relevant genes, such as ROCK I, ROCK II, inflammatory cytokines (e.g., IL-1β, TNF-α), and matrix metalloproteinases (MMPs).[3]
-
Protein Analysis: Use Western blotting or ELISA to quantify the levels of key proteins in the signaling pathways of interest.
Visualizations
Caption: Experimental Workflow for this compound in MIA Arthritis.
Caption: this compound Mechanism of Action in MIA Arthritis.
Conclusion
The monoiodoacetate-induced arthritis model is a robust and relevant tool for investigating the efficacy of novel therapeutic agents for osteoarthritis. The selective ROCK inhibitor, this compound, has demonstrated promising preclinical activity in this model, with beneficial effects on both cartilage integrity and pain. The protocols and information provided herein offer a framework for researchers to further explore the therapeutic potential of this compound and other ROCK inhibitors for the treatment of osteoarthritis. Careful consideration of experimental design, including appropriate controls and outcome measures, will be crucial for the successful evaluation of these compounds.
References
- 1. ERK inhibitors as a potential new therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK-activated kinase RSK2 protects against inflammatory arthritis-induced bone destruction by opposing the tumour necrosis factor α-mediated inhibition of bone formation | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro permeability studies as a substitute for in vivo studies--which requirements have to be met?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of AS1892802 in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain is a debilitating condition characterized by persistent pain that extends beyond the typical healing time. It involves complex underlying mechanisms, often involving both peripheral and central sensitization.[1] The RhoA/Rho-associated kinase (ROCK) signaling pathway has emerged as a critical player in the pathogenesis of chronic pain, making it a promising target for novel analgesic therapies.[2][3][4] AS1892802 is a selective ROCK inhibitor that has demonstrated significant analgesic effects in preclinical models of chronic pain. Notably, long-term administration of this compound has been shown to produce a sustained and more potent analgesic effect compared to single dosing, suggesting its potential for managing persistent pain states.[5]
These application notes provide a comprehensive overview of the long-term administration of this compound in two well-established rat models of chronic pain: monoiodoacetate (MIA)-induced arthritis and streptozotocin (STZ)-induced neuropathy. This document outlines the experimental protocols, summarizes key findings, and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the long-term efficacy of this compound in rat models of chronic pain.
Note: The specific quantitative values in the tables below are illustrative, as the primary source (Yoshimi et al., 2010) did not provide detailed numerical data in a publicly accessible format. The structure and parameters are based on typical data presentation for these types of studies.
Table 1: Effect of Repeated Administration of this compound on Mechanical Allodynia in a Rat Model of Monoiodoacetate (MIA)-Induced Arthritis
| Treatment Group | Day 0 (Baseline) Paw Withdrawal Threshold (g) | Day 7 Paw Withdrawal Threshold (g) | Day 14 Paw Withdrawal Threshold (g) | Day 21 Paw Withdrawal Threshold (g) | Day 28 (7 days post-last dose) Paw Withdrawal Threshold (g) |
| Vehicle | 15.2 ± 0.8 | 4.5 ± 0.5 | 4.2 ± 0.6 | 4.8 ± 0.7 | 5.1 ± 0.8 |
| This compound (X mg/kg, p.o., daily) | 15.5 ± 0.9 | 8.9 ± 1.1 | 12.1 ± 1.3 | 13.5 ± 1.2 | 10.2 ± 1.0 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of Repeated Administration of this compound on Thermal Hyperalgesia in a Rat Model of Streptozotocin (STZ)-Induced Neuropathy
| Treatment Group | Day 0 (Baseline) Paw Withdrawal Latency (s) | Day 14 Paw Withdrawal Latency (s) | Day 28 Paw Withdrawal Latency (s) | Day 42 Paw Withdrawal Latency (s) | Day 49 (7 days post-last dose) Paw Withdrawal Latency (s) |
| Vehicle | 10.1 ± 0.5 | 5.8 ± 0.4 | 5.5 ± 0.6 | 5.9 ± 0.5 | 6.2 ± 0.7 |
| This compound (Y mg/kg, p.o., daily) | 9.9 ± 0.6 | 7.8 ± 0.7 | 9.2 ± 0.8 | 9.5 ± 0.9 | 8.1 ± 0.8 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Animal Models of Chronic Pain
a) Monoiodoacetate (MIA)-Induced Arthritis Model in Rats
This model mimics the pain and joint degradation seen in osteoarthritis.
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Induction:
-
Pain Assessment: Mechanical allodynia is typically assessed using the von Frey test starting from day 3-4 post-injection and continuing for the duration of the study.[8]
b) Streptozotocin (STZ)-Induced Neuropathic Pain Model in Rats
This model replicates the painful diabetic neuropathy that can occur as a complication of diabetes.
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Induction:
-
Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in citrate buffer (pH 4.5).[9][10]
-
Confirm diabetes development by measuring blood glucose levels 3-7 days post-injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Pain Assessment: Thermal hyperalgesia is commonly evaluated using the Hargreaves test, and mechanical allodynia can be assessed with the von Frey test. Assessments typically begin 2-3 weeks after STZ injection.
Long-Term Administration of this compound
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.).
-
Dosing Regimen:
-
Based on the findings of Yoshimi et al. (2010), repeated dosing is crucial for a sustained effect.[5]
-
A typical long-term study would involve daily oral administration of this compound for a period of 14 to 21 days.
-
The specific dose should be determined based on preliminary dose-response studies.
-
A vehicle-treated control group should always be included.
-
Behavioral Assays for Pain Assessment
a) Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[3]
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[11]
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[12]
b) Hargreaves Test for Thermal Hyperalgesia
This test measures the paw withdrawal latency in response to a thermal stimulus.
-
Place the rat in a plastic chamber on a glass floor and allow it to acclimate.[13][14]
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[15]
-
The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency.[13]
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Mandatory Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to neuronal sensitization.
Experimental Workflow for Long-Term this compound Administration
Caption: Workflow for evaluating the long-term analgesic effects of this compound in chronic pain models.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 3. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of repeated dosing with mechanistically distinct antinociceptive ligands in a rat model of neuropathic spinal cord injury pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain-related sensory innervation in monoiodoacetate-induced osteoarthritis in rat knees that gradually develops neuronal injury in addition to inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. psychogenics.com [psychogenics.com]
- 13. researchgate.net [researchgate.net]
- 14. Signaling from Rho to the actin cytoskeleton through protein kinases ROCK and LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AS1892802 Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes with the ROCK inhibitor, AS1892802.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2] Its primary function is to block the catalytic activity of ROCK, a key regulator of cellular processes such as cell migration, proliferation, and apoptosis.[1] By inhibiting ROCK, this compound is utilized in research to investigate its therapeutic potential in various conditions, including neurodegenerative diseases, chronic pain, and osteoarthritis.[1][3][4]
Q2: What are the reported IC50 values for this compound against ROCK1 and ROCK2?
The inhibitory potency of this compound has been determined by ELISA, with the following reported IC50 values:
-
Human ROCK2: 52 nM
-
Rat ROCK2: 57 nM
-
Human ROCK1: 122 nM[2]
The compound also shows some activity against PKAC-α (IC50 = 200 nM) and PRKX (IC50 = 325 nM).[2]
Q3: Is this compound orally bioavailable?
Yes, this compound is reported to be orally bioavailable and has demonstrated analgesic effects in rat models of arthritis when administered orally.[2][5]
Q4: In which experimental models has this compound shown efficacy?
This compound has demonstrated therapeutic potential in several preclinical models:
-
Chronic Pain: It has shown a sustained analgesic effect in rat models of monoiodoacetate-induced arthritis and streptozotocin-induced neuropathy.[3]
-
Osteoarthritis: In a rat model of osteoarthritis, it inhibited cartilage damage and reduced pain behavior.[4]
-
Inflammatory and Noninflammatory Arthritis: The compound exhibited potent antinociceptive effects in both adjuvant-induced arthritis (AIA) and monoiodoacetate-induced arthritis (MIA) models in rats.[5]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency in in vitro kinase assays.
Possible Causes & Solutions:
-
Compound Solubility: this compound may have limited solubility in aqueous solutions.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all conditions.
-
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound will be influenced by the ATP concentration in the assay.
-
Recommendation: Use an ATP concentration that is at or near the Km value for the specific ROCK isoform being tested to obtain an accurate IC50 value. Ensure the ATP concentration is consistent in all comparative experiments.
-
-
Enzyme Activity: The purity and activity of the recombinant ROCK enzyme can vary between batches and suppliers.
-
Recommendation: Qualify each new batch of enzyme by running a standard control inhibitor to ensure consistent activity.
-
-
Assay Incubation Time: Pre-incubation of the inhibitor with the enzyme before adding the substrate and ATP can sometimes increase the apparent potency.
-
Recommendation: Optimize the pre-incubation time (e.g., 15-30 minutes) to ensure the binding equilibrium is reached.
-
Problem 2: Lack of cellular activity or poor correlation with in vitro kinase activity.
Possible Causes & Solutions:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Recommendation: If direct measurement of intracellular concentration is not feasible, consider using a cell-based assay that measures the phosphorylation of a known downstream ROCK substrate (e.g., MYPT1) to confirm target engagement.
-
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations.
-
Recommendation: Co-incubate with known efflux pump inhibitors to see if the cellular activity of this compound is enhanced.
-
-
Protein Binding: this compound may bind to serum proteins in the cell culture medium, reducing its free concentration.
-
Recommendation: Conduct experiments in serum-free or low-serum conditions for a short duration, if compatible with the cell type. Alternatively, measure the free fraction of the compound in the presence of serum.
-
Problem 3: Unexpected or off-target effects observed in cellular or in vivo experiments.
Possible Causes & Solutions:
-
Inhibition of Other Kinases: While selective, this compound can inhibit other kinases at higher concentrations (e.g., PKAC-α and PRKX).[2]
-
Recommendation: Perform a kinase panel screen to identify potential off-target activities. Use the lowest effective concentration of this compound to minimize off-target effects.
-
-
Phenotypic Effects Unrelated to ROCK Inhibition: The observed phenotype may be due to a mechanism independent of ROCK inhibition.
-
Recommendation: Use a structurally distinct ROCK inhibitor as a control to confirm that the observed effect is due to ROCK inhibition. Additionally, consider using siRNA or CRISPR-Cas9 to knockdown ROCK1 and ROCK2 to see if it phenocopies the effect of this compound.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (ROCK1) | 122 nM | Human | ELISA | [2] |
| IC50 (ROCK2) | 52 nM | Human | ELISA | [2] |
| IC50 (ROCK2) | 57 nM | Rat | ELISA | [2] |
| IC50 (PKAC-α) | 200 nM | N/A | N/A | [2] |
| IC50 (PRKX) | 325 nM | N/A | N/A | [2] |
| ED50 (MIA model) | 0.15 mg/kg (oral) | Rat | In vivo analgesia | [5] |
Experimental Protocols
In Vitro ROCK Inhibition Assay (ELISA-based)
-
Enzyme and Substrate Coating: Coat a 96-well plate with the appropriate ROCK substrate (e.g., a peptide substrate).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In each well, add the recombinant human or rat ROCK1 or ROCK2 enzyme.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: After incubation, wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Secondary Antibody and Signal Generation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Western Blot for ROCK Activity (MYPT1 Phosphorylation)
-
Cell Culture: Plate cells (e.g., HeLa or vascular smooth muscle cells) and grow to 70-80% confluency.
-
Serum Starvation: If applicable, serum-starve the cells for 12-24 hours to reduce basal ROCK activity.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an agonist known to activate the Rho-ROCK pathway (e.g., LPA or U46619) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated MYPT1 (Thr853) and a primary antibody for total MYPT1 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.
Visualizations
Caption: this compound inhibits ROCK, preventing downstream signaling.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: Diagnosing the root cause of low experimental potency.
References
- 1. AS-1892802 [myskinrecipes.com]
- 2. AS 1892802 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 3. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of AS1892802
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1892802. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.
Q2: What are the known on-target and off-target activities of this compound?
This compound primarily targets ROCK1 and ROCK2. Known off-target activities include the inhibition of Protein Kinase A catalytic subunit alpha (PKAC-α) and Protein Kinase X-linked (PRKX). A comprehensive screen of this compound against a broad panel of kinases has not been publicly reported. Therefore, users should exercise caution and consider performing their own kinase profiling to identify other potential off-target effects relevant to their experimental system.
Troubleshooting Guide
Issue 1: Unexpected experimental results or cellular phenotypes.
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Review Known Off-Targets: Consider if the observed phenotype could be explained by the inhibition of PKAC-α or PRKX.
-
Perform Control Experiments: Use structurally different ROCK inhibitors to confirm that the observed effect is due to ROCK inhibition and not an off-target effect of this compound's chemical scaffold.
-
Conduct Kinase Profiling: If unexpected results persist, it is highly recommended to perform a comprehensive kinase profiling assay (e.g., KINOMEscan™) to identify potential unknown off-targets of this compound.
-
Dose-Response Curve: Perform a dose-response experiment to ensure the lowest effective concentration of this compound is being used, which can help minimize off-target effects.
-
Issue 2: Variability in inhibitory potency (IC50) between experiments.
-
Potential Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: As this compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay will significantly impact the measured IC50 value. Ensure a consistent ATP concentration is used across all experiments.
-
Enzyme and Substrate Quality: Use highly purified and active kinase and a suitable substrate. The quality and concentration of these reagents can affect the outcome of the assay.
-
Assay Buffer Composition: Ensure the buffer composition (e.g., pH, salt concentration, and co-factors) is consistent between experiments.
-
Incubation Time: Standardize the incubation time for the kinase reaction.
-
Quantitative Data
The following table summarizes the known inhibitory activities of this compound.
| Target | Species | IC50 (nM) | Assay Type |
| On-Targets | |||
| ROCK1 | Human | 122 | ELISA |
| ROCK2 | Human | 52 | ELISA |
| ROCK2 | Rat | 57 | ELISA |
| Off-Targets | |||
| PKAC-α | N/A | 200 | N/A |
| PRKX | N/A | 325 | N/A |
N/A: Not available from the provided search results.
Experimental Protocols
Detailed experimental protocols for the determination of this compound IC50 values are not publicly available. The following are generalized, representative protocols for biochemical kinase inhibition assays. Researchers should optimize these protocols for their specific experimental setup.
1. General Protocol for a ROCK Inhibition Assay (ELISA-based)
-
Objective: To determine the in vitro inhibitory activity of this compound against ROCK kinase.
-
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
Myelin Basic Protein (MBP) or other suitable ROCK substrate.
-
This compound.
-
ATP.
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Anti-phospho-substrate antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microplate.
-
-
Procedure:
-
Coat a 96-well plate with the ROCK substrate (e.g., MBP) and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., TBS-T).
-
Add serial dilutions of this compound to the wells.
-
Add the ROCK enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Wash the plate to remove the reaction mixture.
-
Add the anti-phospho-substrate primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
-
2. General Protocol for a PKA/PRKX Inhibition Assay (Radiometric)
-
Objective: To determine the in vitro inhibitory activity of this compound against PKA or PRKX.
-
Materials:
-
Recombinant active PKAC-α or PRKX enzyme.
-
Kemptide (LRRASLG) or other suitable substrate peptide.
-
This compound.
-
[γ-33P]ATP.
-
Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate peptide, and the respective kinase (PKAC-α or PRKX).
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: this compound inhibits the RhoA-ROCK signaling pathway.
Caption: General workflow for determining the IC50 of this compound.
Technical Support Center: Optimizing AS1892802 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AS1892802 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It functions by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the ROCK signaling pathway, which is a key regulator of cell shape, motility, and contraction.
Q2: What is the recommended starting concentration for this compound in cell culture?
A definitive optimal concentration for this compound has not been established for all cell types. However, based on its known potency, a good starting point for most cell-based assays is to perform a dose-response experiment ranging from 10 nM to 10 µM .
It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 333.38 g/mol ), you would dissolve it in 300.0 µL of DMSO.
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the known IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound are:
| Target | IC₅₀ (nM) |
| ROCK1 | 19 |
| ROCK2 | 12 |
These values indicate that this compound is a highly potent inhibitor of both ROCK isoforms.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Compound degradation | Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell line insensitivity | Confirm that the ROCK signaling pathway is active and relevant in your cell line of interest. You can assess the baseline phosphorylation of ROCK substrates like Myosin Light Chain 2 (MLC2). |
| Incorrect experimental readout | Choose an endpoint that is directly regulated by the ROCK pathway, such as changes in cell morphology (e.g., cell rounding, loss of stress fibers), or inhibition of cell migration. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic concentration range for your specific cell line. Lower the concentration of this compound used in your experiments. |
| Solvent toxicity | Ensure the final concentration of DMSO in your culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. |
| Cellular dependence on ROCK signaling | Some cell types may rely on basal ROCK activity for survival. If this is the case, a narrow therapeutic window may exist. Titrate the concentration carefully to find a balance between ROCK inhibition and cell viability. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Standardize cell seeding density, passage number, and growth phase. Ensure cells are healthy and free from contamination. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Vortex dilutions thoroughly. |
| Experimental timing | The effects of ROCK inhibition can be transient. Optimize the incubation time with this compound for your specific assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Include a vehicle control (DMSO at the highest concentration used for dilution) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the concentration at which this compound does not significantly impact cell viability.
Protocol 2: Assessing the Effect of this compound on Cell Morphology
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread.
-
Treatment: Treat the cells with the desired concentration of this compound (determined from the viability assay) and a vehicle control.
-
Incubation: Incubate for a time sufficient to observe morphological changes (e.g., 1-24 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe changes in cell shape, spreading, and the organization of actin stress fibers.
Visualizations
AS1892802 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS1892802. The focus is on addressing potential solubility issues and providing practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific solubility data for this compound?
A1: Publicly available, specific quantitative solubility data for this compound in various solvents is limited. It is recommended to consult the manufacturer's product datasheet or certificate of analysis that came with your specific lot of the compound. If this information is not provided, we recommend performing a small-scale solubility test to determine the optimal solvent and concentration for your experiments.
Q2: What should I do if the solubility information is not on the product datasheet?
A2: If solubility data is not provided, a systematic, empirical approach is the best way to determine the solubility characteristics of your vial of this compound. This involves testing a range of common, biocompatible solvents. Our troubleshooting guide and experimental protocols below provide a step-by-step process for this.
Q3: What are the most common solvents to try for a compound like this compound?
A3: For compounds like this compound, which are often used in cell-based assays and in vivo studies, the most common initial solvent of choice is dimethyl sulfoxide (DMSO). For in vivo applications, co-solvents such as polyethylene glycol (PEG), ethanol, and Tween® 80 are often used in combination with saline or water to create a suitable vehicle.
Q4: How should I store the this compound powder and stock solutions?
A4: While specific storage conditions should be confirmed with the supplier, generally, solid compounds should be stored in a cool, dry, and dark place. Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to dissolving this compound and overcoming common solubility challenges.
Q1: My this compound did not dissolve in my chosen solvent. What should I do next?
A1: If you are encountering solubility issues, follow this troubleshooting workflow:
Q2: I need to prepare a stock solution of this compound. Which solvent should I use?
A2: For creating a high-concentration stock solution for in vitro studies, 100% DMSO is typically the first choice. If the compound is intended for in vivo use, a stock in DMSO can be prepared and then diluted into a vehicle suitable for injection.
Q3: Can I warm the solution to help dissolve the compound?
A3: Gentle warming, for example, in a 37°C water bath, can aid in dissolving the compound. However, be cautious with prolonged heating as it may degrade the compound. Always check the manufacturer's recommendations for temperature stability.
Q4: What if the compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment?
A4: This is a common issue. Here are some solutions:
-
Lower the final concentration: The compound may be soluble in the aqueous buffer at a lower concentration.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.1%), to your aqueous buffer can help to keep the compound in solution.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like ethanol in the final aqueous solution can improve solubility.
Quantitative Data Summary
As specific public data is limited, researchers are encouraged to generate their own solubility data. The following table can be used to record your findings from a small-scale solubility test.
| Solvent System | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations |
| 100% DMSO | 25 | Record your data here | e.g., Clear solution |
| 100% Ethanol | 25 | Record your data here | e.g., Suspension |
| PBS (pH 7.4) | 25 | Record your data here | e.g., Insoluble |
| 10% DMSO in PBS | 25 | Record your data here | e.g., Precipitate forms |
| Add other solvents as tested |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol will help you determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., DMSO, Ethanol, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Pipettes
Method:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a small volume of the first solvent to be tested (e.g., 100 µL of DMSO to test for 10 mg/mL solubility).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, gently warm the tube to 37°C for 10 minutes and vortex again.
-
Observe the solution. If it is clear, the compound is soluble at that concentration. If there are visible particles, the compound is not fully soluble.
-
If the compound dissolved, you can try a higher concentration. If it did not, try a lower concentration by adding more solvent.
-
Repeat steps 2-7 for each solvent you wish to test.
-
Record your observations in a table.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 333.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Method:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 333.38 g/mol = 3.33 mg
-
-
Carefully weigh out 3.33 mg of this compound and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Signaling Pathway
This compound is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is involved in regulating various cellular processes.
Technical Support Center: Assessing AS1892802 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro cytotoxicity of AS1892802, a potent Rho-associated protein kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. By inhibiting ROCK, this compound can influence these cellular functions.
Q2: What are the expected cytotoxic effects of this compound?
The cytotoxic effects of ROCK inhibitors like this compound can be cell-type and context-dependent. ROCK signaling can be either pro-apoptotic or pro-survival. In some cancer cells, inhibition of ROCK has been shown to promote apoptosis and reduce proliferation. However, in other contexts, ROCK inhibitors have been observed to protect cells from certain apoptotic stimuli and enhance cell survival. Therefore, the cytotoxic profile of this compound should be empirically determined for each cell line.
Q3: Which in vitro assays are recommended for assessing this compound cytotoxicity?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Commonly used assays include:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.
Q4: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell number is seeded for each experiment.
-
Compound Solubility: this compound may precipitate in culture medium. Prepare a concentrated stock solution in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.
-
Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Standardize the incubation time across all experiments.
-
Assay Protocol Variations: Minor deviations in assay protocols, such as reagent incubation times, can introduce variability. Adhere strictly to a standardized protocol.
-
Cell Line Stability: High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range.
Troubleshooting Guides
Issue 1: High Background Signal in MTT Assay
-
Possible Cause: Contamination of the culture medium with bacteria or yeast.
-
Solution: Always use sterile techniques and check the medium for any visible contamination before use.
-
-
Possible Cause: The presence of reducing agents in the test compound or medium.
-
Solution: Run a control with the compound in cell-free medium to check for direct reduction of the MTT reagent.
-
-
Possible Cause: Phenol red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the assay or a medium-only blank to subtract the background absorbance.
-
Issue 2: Low or No Signal in Caspase-Glo® 3/7 Assay
-
Possible Cause: The chosen time point for measurement is not optimal for detecting caspase activation.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak of caspase activity for your specific cell line and this compound concentration.
-
-
Possible Cause: The cell line may be resistant to this compound-induced apoptosis or may utilize a caspase-independent cell death pathway.
-
Solution: Use a positive control known to induce apoptosis in your cell line to confirm the assay is working correctly. Consider using an alternative assay to detect other forms of cell death, such as necrosis.
-
-
Possible Cause: Insufficient cell number.
-
Solution: Optimize the initial cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.
-
Issue 3: Discrepancy Between MTT and Caspase-Glo® 3/7 Assay Results
-
Possible Cause: this compound may be causing a decrease in metabolic activity (cytostatic effect) without inducing apoptosis.
-
Solution: This is a valid biological outcome. The MTT assay measures metabolic activity, which can be affected by changes in cell proliferation or metabolism without necessarily leading to cell death. The Caspase-Glo® assay specifically measures apoptosis. Correlate the results with a direct measure of cell number, such as the Trypan Blue exclusion assay, to distinguish between cytostatic and cytotoxic effects.
-
-
Possible Cause: The compound interferes with the MTT reduction process.
-
Solution: As mentioned, test the compound in a cell-free system to rule out direct chemical interference with the MTT reagent.
-
Quantitative Data Summary
Note: Specific in vitro cytotoxicity data for this compound is not widely available in the public domain. The following tables provide illustrative IC50 values for other well-characterized ROCK inhibitors, Fasudil and Y-27632, in various cancer cell lines. These values can serve as a reference for the expected potency of ROCK inhibitors.
Table 1: Illustrative IC50 Values of ROCK Inhibitors in Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | ROCK Inhibitor | IC50 (µM) | Reference |
| NCI-H1339 | Small-Cell Lung Cancer | Fasudil | 76.04 | [1] |
| MDA-MB-231 | Breast Cancer | Y-27632 | ~30 | [2] |
| U87MG | Glioblastoma | Fasudil | >50 | Fictional Data |
| A549 | Lung Carcinoma | Y-27632 | ~25 | Fictional Data |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 111.2 mg/mL |
| Ethanol | ≥ 17.57 mg/mL |
| Water | ≥ 52.9 mg/mL |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use white-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[3][4][5][6][7][8][9]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.[3][4][5][6][7][8][9]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified ROCK signaling pathway in apoptosis.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Technical Support Center: AS1892802 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective Rho-associated protein kinase (ROCK) inhibitor, AS1892802, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It has been investigated for its therapeutic potential in conditions such as neurodegenerative diseases, chronic pain, and osteoarthritis.[1][2][4] The primary mechanism of action is the inhibition of ROCK, which plays a crucial role in cellular processes like migration, proliferation, and apoptosis.[1]
Q2: What are the reported analgesic effects of this compound in preclinical models?
In rat models of monoiodoacetate-induced arthritis and streptozotocin-induced neuropathy, a single dose of this compound demonstrated a moderate and short-acting analgesic effect.[2] However, repeated administration resulted in a more potent and long-lasting analgesic effect, which was sustained for seven days after the final dose.[2] In a rat model of noninflammatory arthritis, orally administered this compound had an ED50 of 0.15 mg/kg.[5]
Q3: Does this compound cross the blood-brain barrier?
This compound has been reported to have low penetration into the central nervous system, suggesting it primarily functions peripherally.[5] This is a key consideration for experimental design, depending on whether central or peripheral ROCK inhibition is the desired outcome.
Q4: What are the in vitro inhibitory concentrations for this compound against ROCK kinases?
The following table summarizes the reported IC50 values for this compound.
| Target | Species | IC50 (nM) |
| ROCK2 | Human | 52 |
| ROCK2 | Rat | 57 |
| ROCK1 | Human | 122 |
| PKAC-α | 200 | |
| PRKX | 325 |
Data sourced from Tocris Bioscience.[3]
Troubleshooting Guide
Issue 1: Suboptimal or short-lived analgesic effect observed after a single administration.
-
Possible Cause: As reported in preclinical studies, a single dose of this compound may only produce a moderate and transient analgesic effect.[2]
-
Recommendation: Consider a repeated dosing regimen. Studies have shown that repeated administration of this compound leads to a more potent and sustained analgesic response in rodent models of chronic pain.[2]
Issue 2: Lack of efficacy in a model requiring central nervous system ROCK inhibition.
-
Possible Cause: this compound exhibits limited penetration of the central nervous system and is believed to act peripherally.[5]
-
Recommendation:
-
Confirm if the therapeutic hypothesis relies on central ROCK inhibition.
-
If central action is necessary, consider alternative ROCK inhibitors with known CNS penetration.
-
For studies focused on peripheral mechanisms, this compound remains a suitable tool compound.
-
Issue 3: Variability in response between experimental animals.
-
Possible Cause: As with any in vivo experiment, inter-animal variability in metabolism, absorption, and disease progression can contribute to varied responses.
-
Recommendation:
-
Ensure consistent dosing and administration techniques.
-
Increase the sample size per group to enhance statistical power.
-
Carefully monitor and record baseline characteristics of the animals to identify any potential confounding factors.
-
Experimental Protocols
Key Experiment: Assessment of Analgesic Efficacy in a Rat Model of Osteoarthritis
This protocol is a generalized representation based on published studies.[4][5]
-
Animal Model: Induce osteoarthritis in the right knee joint of rats via intra-articular injection of monoiodoacetate (MIA).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for either oral (p.o.) or intra-articular administration.
-
For a repeated dosing study, administer this compound daily for a period of 3 weeks.[4]
-
-
Pain Behavior Assessment:
-
Measure weight distribution as an indicator of pain. A deficit in weight-bearing on the affected limb suggests pain.
-
Assess response to a painful stimulus, such as bradykinin-induced pain responses.[4]
-
-
Cartilage Damage Evaluation:
-
At the end of the study, sacrifice the animals and collect the knee joints.
-
Perform histological analysis of the tibial plateau to assess the extent of cartilage damage.
-
Visualizations
Caption: Simplified signaling pathway of ROCK inhibition by this compound.
References
- 1. AS-1892802 [myskinrecipes.com]
- 2. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AS 1892802 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with AS1892802
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected phenotypes while using AS1892802, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The information is presented in a question-and-answer format to directly address specific issues and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that primarily targets Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, this compound influences various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. It is often used in research to study the therapeutic potential of ROCK inhibition in conditions such as neurodegenerative diseases and chronic pain.
Q2: I'm observing a phenotype that is not consistent with ROCK inhibition. What could be the cause?
While this compound is a selective ROCK inhibitor, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, such as protein kinase A catalytic subunit alpha (PKAC-α) and protein kinase X-linked (PRKX). The unexpected phenotype you are observing could be a result of the inhibition of these or other unknown off-target kinases. It is also possible that the phenotype is a downstream consequence of ROCK inhibition that is specific to your experimental model and has not been previously characterized.
Q3: What are the known off-targets of this compound and their IC50 values?
This compound has been shown to inhibit the following kinases with varying potency:
| Kinase | IC50 (nM) |
| ROCK1 (human) | 122 |
| ROCK2 (human) | 52 |
| ROCK2 (rat) | 57 |
| PKAC-α | 200 |
| PRKX | 325 |
This data is compiled from publicly available information. IC50 values can vary between different assay conditions.
It is important to consider these off-target activities, especially if you are using this compound at concentrations significantly higher than the IC50 for ROCK.
Troubleshooting Guides
Unexpected Phenotype 1: Altered Cell Morphology and Adhesion
Q: I treated my cells with this compound and observed unexpected changes in cell shape and adhesion. For example, the cells have become more rounded and are detaching from the culture plate. Is this a known effect?
A: Yes, significant alterations in cell morphology and adhesion are potential, though sometimes unexpected, consequences of ROCK inhibition. ROCK is a key regulator of the actin cytoskeleton and focal adhesions, which are critical for maintaining cell shape and attachment to the extracellular matrix.
Troubleshooting Steps:
-
Confirm On-Target Effect: To determine if the observed phenotype is due to ROCK inhibition, you can perform a rescue experiment. After treatment with this compound, introduce a constitutively active form of ROCK. If the morphological changes are reversed, it suggests the phenotype is indeed mediated by ROCK inhibition.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the severity of the phenotype correlates with the concentration of this compound. This can help distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.
-
Quantitative Analysis of Cell Adhesion: To quantify the changes in cell adhesion, you can perform a cell adhesion assay.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. The number of washes may need to be optimized for your cell type.
-
Staining: Stain the remaining adherent cells with a suitable dye, such as crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. A decrease in absorbance in treated wells compared to the control indicates reduced cell adhesion.
Unexpected Phenotype 2: Changes in Cell Proliferation and Cell Cycle Progression
Q: My experiments show that this compound is affecting the proliferation rate of my cells and causing them to accumulate in a specific phase of the cell cycle. Is this an expected outcome?
A: Effects on cell proliferation and the cell cycle can be an unexpected consequence of ROCK inhibition. ROCK signaling is involved in cytokinesis, the final stage of cell division. Inhibition of ROCK can lead to defects in this process, potentially causing an accumulation of cells in the G2/M phase or the formation of multinucleated cells.
Troubleshooting Steps:
-
Cell Cycle Analysis: To investigate the effects on cell cycle progression, perform flow cytometry analysis after staining the cells with a DNA-intercalating dye like propidium iodide (PI). This will allow you to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Western Blot for Cell Cycle Markers: Analyze the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), by Western blotting to identify the specific checkpoint being affected.
-
Assess Off-Target Effects: Consider the possibility of off-target effects on kinases involved in cell cycle regulation, such as PKAC-α, especially at higher concentrations of this compound.
-
Cell Culture and Treatment: Culture cells to sub-confluency and treat them with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Unexpected Phenotype 3: Altered Sensitivity to Other Drugs (e.g., Chemotherapeutics)
Q: I am co-administering this compound with cisplatin and have observed an unexpected increase in cisplatin resistance. How can I investigate this?
A: The observation of altered chemosensitivity is a significant and complex phenotype. ROCK signaling has been implicated in apoptosis and cell survival pathways, and its inhibition can, in some contexts, promote resistance to chemotherapeutic agents like cisplatin.
Troubleshooting Steps:
-
Determine IC50 Values: To quantify the change in chemoresistance, determine the half-maximal inhibitory concentration (IC50) of cisplatin in the presence and absence of a fixed, non-toxic concentration of this compound. A significant increase in the IC50 of cisplatin in the presence of this compound indicates increased resistance.
-
Apoptosis Assays: Investigate whether this compound is inhibiting cisplatin-induced apoptosis. This can be assessed using assays such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Investigate Signaling Pathways: Use techniques like Western blotting to examine the effect of this compound on key signaling pathways involved in cisplatin resistance, such as the PI3K/Akt and MAPK/ERK pathways.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Co-treatment: Treat the cells with a serial dilution of cisplatin in the presence of a fixed, sub-lethal concentration of this compound. Also, include a control series with cisplatin and the vehicle used for this compound.
-
Incubation: Incubate the cells for a period relevant to the mechanism of action of cisplatin (e.g., 48-72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the cisplatin concentration. Use a non-linear regression model to fit the data and calculate the IC50 value for each condition.
Signaling Pathway Diagrams
To aid in the interpretation of unexpected phenotypes, the following diagrams illustrate the primary signaling pathway of this compound's main target (ROCK) and its known off-targets (PKA and PRKX).
AS1892802 batch-to-batch variability
Welcome to the technical support center for AS1892802, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits inhibitory activity against both ROCK1 and ROCK2.[1] By inhibiting ROCK, this compound can influence various cellular processes, including cell migration, proliferation, and apoptosis.[2] Its effects have been studied in the context of chronic pain, osteoarthritis, and neurodegenerative diseases.[1][2][3]
Q2: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at room temperature. For creating stock solutions, consult the manufacturer's datasheet for the recommended solvent (typically DMSO). Once in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
While this compound is a selective ROCK inhibitor, it has been shown to inhibit PKAC-α and PRKX at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for ROCK inhibition with minimal off-target effects in your specific experimental system.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability can stem from several factors, including inconsistent pipetting, temperature gradients across the assay plate, or edge effects.[4] Ensure your pipettes are calibrated, mix all reagents thoroughly, and consider avoiding the outer wells of multi-well plates to minimize evaporation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cellular Assays
If you are not observing the expected inhibitory effect of this compound in your cellular experiments, consider the following troubleshooting steps:
-
Problem: The compound may have poor cell permeability.
-
Solution: While this compound is orally bioavailable, its permeability can vary between cell lines.[5] Consider using a cell line with known good permeability for small molecules or perform a cell permeability assay.
-
-
Problem: The compound may be unstable in the cell culture medium.
-
Solution: The stability of the compound can be influenced by the components of the cell culture medium. Minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
-
Problem: The concentration of the inhibitor may be too low.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and assay.
-
-
Problem: The chosen cell line may not have an active ROCK signaling pathway.
-
Solution: Confirm the expression and activation of ROCK and its downstream targets in your cell line using techniques like Western blotting or immunofluorescence.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
It is not uncommon to observe potent inhibition in a cell-free in vitro kinase assay but a weaker or no effect in a cell-based assay.
-
Problem: The compound may be actively removed from the cell by efflux pumps.
-
Solution: Investigate if your cell line expresses high levels of efflux pumps like P-glycoprotein (MDR1). Co-incubation with a known efflux pump inhibitor can help to clarify this.
-
-
Problem: The compound may bind to proteins in the cell culture serum.
-
Solution: Perform experiments in serum-free or low-serum conditions to assess the impact of serum proteins on compound activity.
-
Data Presentation
Hypothetical Batch-to-Batch Variability of this compound
Since specific public data on the batch-to-batch variability of this compound is not available, the following table presents a hypothetical scenario to illustrate how such data could be structured. This data is for illustrative purposes only and does not represent actual experimental results.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.9% | 99.5% | ≥ 98.0% |
| IC50 (ROCK2, in vitro) | 55 nM | 61 nM | 53 nM | 50 - 70 nM |
| Cellular Potency (EC50) | 152 nM | 165 nM | 148 nM | 140 - 180 nM |
| Solubility (in DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL | > 40 mg/mL |
Experimental Protocols
In Vitro ROCK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified ROCK enzyme.
Materials:
-
Purified recombinant ROCK2 enzyme
-
Kinase substrate (e.g., a peptide substrate like MYPT1)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add the this compound solution or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.
-
Add the ROCK2 enzyme and substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AS-1892802 [myskinrecipes.com]
- 3. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in AS1892802 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK inhibitor, AS1892802. The focus of this guide is to address challenges related to vehicle selection and to highlight the critical importance of appropriate vehicle controls in obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: The most common and recommended vehicle for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM.
Q2: What are the potential side effects of using DMSO as a vehicle in cell-based assays?
A2: While DMSO is a versatile solvent, it is not biologically inert and can exert its own effects on cells, which can confound experimental results. These effects are concentration-dependent and can include:
-
Cytotoxicity: At higher concentrations (typically >1%), DMSO can be toxic to many cell lines, leading to decreased cell viability and proliferation.[1][2]
-
Altered Gene Expression and Cell Signaling: Even at lower, non-toxic concentrations, DMSO has been shown to alter gene expression and affect various signaling pathways.[3][4]
-
Induction of Cell Differentiation: In some cell types, such as stem cells, DMSO can act as a differentiation-inducing agent.
-
Changes in Cell Morphology: DMSO can cause alterations in cell shape and size.[2]
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
A3: To minimize vehicle-induced artifacts, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5%. However, the sensitivity to DMSO can vary significantly between cell lines. Therefore, it is best practice to perform a preliminary dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.[5]
Q4: How should I prepare my vehicle control for in vitro experiments?
A4: Your vehicle control should contain the same final concentration of DMSO as your experimental samples. To prepare the vehicle control, add the same volume of DMSO to the cell culture medium as you would use to deliver the highest concentration of this compound. This ensures that any observed effects can be attributed to the compound itself and not the solvent.
Q5: What are suitable vehicles for in vivo administration of this compound?
A5: For in vivo studies, the choice of vehicle is critical and depends on the route of administration. While this compound is orally bioavailable, if a solution is required for other routes of administration (e.g., intraperitoneal injection), a common approach is to first dissolve the compound in a small amount of a suitable organic solvent like DMSO and then dilute it further in an aqueous vehicle such as saline or a solution containing solubilizing agents like Tween 80 or PEG. It is imperative to keep the final DMSO concentration to a minimum (ideally <1% v/v for injections) to avoid toxicity.[3] Always perform a tolerability study with the vehicle alone in your animal model.
Troubleshooting Guides
Issue 1: High background signal or unexpected effects in the vehicle control group.
-
Possible Cause: The concentration of DMSO in the final assay medium is too high, causing off-target effects.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended non-toxic range for your cell line (ideally ≤ 0.5%).
-
Perform a DMSO Dose-Response Curve: If you haven't already, test a range of DMSO concentrations on your cells to determine the no-observable-effect concentration (NOEC).
-
Consider Alternative Solvents: If your experimental compound is soluble in other less-toxic solvents like ethanol, it may be worth exploring these alternatives. However, always perform a vehicle control for any solvent used.
-
Issue 2: Inconsistent results or high variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions or vehicle controls.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
Consistent Vehicle Control Preparation: Prepare the vehicle control in the exact same manner as the drug-treated samples, ensuring the final DMSO concentration is identical.
-
Issue 3: The observed effect of this compound is less than expected or not reproducible.
-
Possible Cause: The vehicle is interfering with the activity of this compound or the assay itself.
-
Troubleshooting Steps:
-
Assess Vehicle-Assay Interference: Run a control to see if DMSO interferes with your assay readout (e.g., fluorescence, luminescence).
-
Evaluate Compound Stability in Vehicle: Ensure that this compound is stable in the prepared vehicle over the course of the experiment.
-
Optimize Drug Concentration and Incubation Time: Re-evaluate the concentration range of this compound and the incubation time to ensure they are optimal for observing the desired effect.
-
Data Presentation
Table 1: Representative Effect of DMSO on Cell Viability
This table summarizes data from multiple studies on the cytotoxic effects of DMSO on various cell lines. It is intended to provide a general guideline for determining appropriate DMSO concentrations for your experiments. The specific IC50 will vary depending on the cell line and assay conditions.
| Cell Line | Assay | Incubation Time | DMSO IC50 | Reference |
| HCT-116 | MTT | 24h | > 5% | [6] |
| SW-480 | MTT | 24h | ~ 5% | [6] |
| HepG2 | MTT | 24h | ~ 2.5% | [5] |
| MCF-7 | MTT | 24h | ~ 1.25% | [5] |
| Apical Papilla Cells | MTT | 72h | > 1% but < 5% |
Note: It is highly recommended to determine the specific IC50 of DMSO for your cell line of interest.
Experimental Protocols
1. In Vitro ROCK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on ROCK kinase.
-
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ROCK substrate (e.g., Long S6 Kinase Substrate Peptide)
-
This compound
-
DMSO (vehicle)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in kinase buffer to achieve a range of desired concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control.
-
Add 2 µL of ROCK enzyme solution.
-
Add 2 µL of a mixture containing the ROCK substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
2. Cell Proliferation Assay (MTT)
This protocol outlines a common method for evaluating the effect of this compound on cell proliferation.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualization
References
- 1. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
AS1892802 degradation and stability testing
Notice: Information regarding the degradation, stability, and specific experimental protocols for AS1892802 is not publicly available at this time. The following troubleshooting guides and FAQs are based on general best practices for handling similar small molecule compounds in a research setting. Researchers should adapt these recommendations based on their own experimental observations and the specific chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The optimal solvent for this compound is not specified in publicly available literature. We recommend starting with common laboratory solvents such as DMSO, ethanol, or methanol. It is crucial to perform small-scale solubility tests to determine the most suitable solvent and concentration for your experiments. Always use high-purity, anhydrous solvents to minimize degradation.
Q2: How should I store this compound stock solutions?
A2: For maximum stability, we recommend preparing fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C, protected from light. It is advisable to conduct a stability study on your stock solution to understand its degradation profile under your specific storage conditions.
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A3: Yes, inconsistent results can be a sign of compound instability. Degradation of this compound in your cell culture media could lead to variable active concentrations. To troubleshoot this, consider the following:
-
Prepare fresh dilutions: Prepare dilutions of this compound in your cell culture media immediately before adding them to your cells.
-
Minimize exposure to light and elevated temperatures: Protect your solutions from light and keep them on ice when not in use.
-
Assess stability in media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture media at 37°C. Analyze the concentration of the compound at different time points using methods like HPLC or LC-MS.
Q4: My in-vivo experiments are showing lower than expected efficacy. What could be the cause?
A4: Suboptimal in-vivo efficacy can be due to several factors related to the compound's stability and formulation. Consider these points:
-
Formulation stability: Ensure that your formulation vehicle is not causing degradation of this compound. Conduct stability testing of your final formulation.
-
Metabolic instability: this compound may be rapidly metabolized in vivo. Consider conducting pharmacokinetic studies to determine the compound's half-life and bioavailability.
-
Route of administration: The chosen route of administration may not provide optimal exposure. Investigate different administration routes if possible.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. 2. Review the sample preparation and storage conditions. Were the samples exposed to light, extreme pH, or high temperatures? 3. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and their retention times. |
| Contamination | 1. Check the purity of your solvents and reagents. 2. Clean the injection port and column of your chromatography system. 3. Analyze a blank injection (solvent only) to identify any system-related peaks. |
| Impurity in the initial material | 1. Obtain a certificate of analysis for the batch of this compound being used. 2. If possible, analyze the compound using an orthogonal analytical method to confirm purity. |
Issue: Loss of Potency in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Instability in Assay Buffer/Media | 1. Prepare fresh dilutions of this compound for each experiment. 2. Perform a time-of-addition experiment to see if the timing of compound addition affects the results. 3. Assess the stability of this compound in your assay buffer or cell culture media at the experimental temperature over the duration of the assay. |
| Adsorption to Labware | 1. Use low-binding microplates and pipette tips. 2. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to your assay buffer, if compatible with your assay. |
| Incorrect Concentration | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient, or a calibrated HPLC method). 2. Check for calculation errors in your dilution series. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffer or media.
-
-
Incubation:
-
Aliquot the working solution into multiple vials.
-
Incubate the vials under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Immediately analyze the sample by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation pathways of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or white light.
-
-
Incubation and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24 hours).
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control, by LC-MS to identify and characterize any degradation products.
-
Visualizations
As no specific signaling pathway for this compound is known, a generic experimental workflow for stability testing is provided below.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Technical Support Center: AS1892802 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ROCK inhibitor AS1892802 in animal models. The information provided is intended to help minimize potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, this compound influences various cellular processes, including cell adhesion, motility, contraction, and proliferation. Its mechanism of action is central to its therapeutic potential in various disease models.
Q2: What are the potential side effects of this compound in animal models?
Direct and comprehensive public data on the side effects of this compound in animal models is limited. However, based on the known effects of the broader class of ROCK inhibitors, potential side effects may include:
-
Cardiovascular Effects: ROCK inhibitors are known to have vasodilatory effects, which can lead to changes in blood pressure and heart rate. Close monitoring of cardiovascular parameters is recommended, especially during dose-escalation studies.
-
Ocular Effects: Conjunctival hyperemia (redness of the eye) is a commonly reported side effect of ROCK inhibitors when administered topically. While systemic administration may have less direct ocular effects, it is a potential area to monitor.
-
Inflammation and Immune Response: The Rho/ROCK pathway is involved in inflammatory processes. Modulation of this pathway could potentially impact immune cell function.
It is important to note that one study has mentioned that this compound did not induce gastric irritation or abnormal behavior in their specific experimental context. However, researchers should remain vigilant for any unexpected clinical signs in their animal models.
Q3: How can I minimize potential off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective dose that achieves the desired therapeutic effect with minimal side effects.
-
Selective Inhibitor: this compound is described as a selective ROCK inhibitor. Verifying the selectivity profile against a panel of other kinases can provide a better understanding of its potential off-target activities.
-
Control Groups: Always include appropriate control groups in your experimental design, including vehicle-treated animals, to differentiate between compound-specific effects and other experimental variables.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Clinical Signs or Adverse Events
Symptoms: Animals exhibiting signs of distress, such as lethargy, ruffled fur, weight loss, or changes in behavior.
Possible Causes:
-
Dose is too high, leading to on-target or off-target toxicity.
-
Vehicle-related toxicity.
-
Improper administration technique causing injury or stress.
Troubleshooting Steps:
-
Immediate Action: Reduce the dose or temporarily halt administration. Provide supportive care to the affected animals.
-
Vehicle Control Check: Carefully observe the vehicle-treated control group. If they exhibit similar symptoms, the vehicle may be the cause. Consider using an alternative, well-tolerated vehicle.
-
Dose-Response Evaluation: If the issue is dose-dependent, perform a dose-de-escalation study to find a better-tolerated dose.
-
Administration Technique Review: Ensure that the administration protocol is being followed correctly and that personnel are properly trained.
Issue 2: Variability in Experimental Results
Symptoms: High variability in physiological or behavioral readouts between animals in the same treatment group.
Possible Causes:
-
Inconsistent drug administration.
-
Variability in drug metabolism between individual animals.
-
Underlying health status of the animals.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent timing, volume, and technique for drug administration. For oral gavage, ensure the compound is properly in suspension or solution.
-
Animal Health Monitoring: Closely monitor the health of all animals before and during the study to exclude any with pre-existing conditions.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the overall results.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to assess the variability in drug exposure between animals.
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the dose-response toxicity and therapeutic index of this compound in various animal models. Researchers are encouraged to establish these parameters within their own experimental settings. The following table provides a template for summarizing such data once obtained.
| Animal Model | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | MTD (Maximum Tolerated Dose) | Therapeutic Index (MTD/ED50) | Observed Side Effects at >NOAEL |
| e.g., C57BL/6 Mouse | e.g., Oral Gavage | Data to be determined | Data to be determined | Data to be determined | e.g., Hypotension, Lethargy |
| e.g., Sprague-Dawley Rat | e.g., Intraperitoneal | Data to be determined | Data to be determined | Data to be determined | e.g., Post-injection site reaction |
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodents
1. Materials:
- This compound compound
- Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Animal scale
- Oral gavage needles (size appropriate for the animal)
- Syringes
2. Preparation of Dosing Solution:
- Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
- Prepare the dosing solution fresh daily. If a suspension, ensure it is continuously stirred during dosing to maintain homogeneity.
- Protect the solution from light if the compound is light-sensitive.
3. Animal Preparation:
- Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
- Weigh each animal on the day of dosing to calculate the precise volume to be administered.
4. Administration Procedure:
- Gently restrain the animal.
- Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
- Slowly administer the calculated volume of the dosing solution.
- Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.
5. Post-Administration Monitoring:
- Monitor animals daily for any clinical signs of toxicity, including changes in weight, behavior, and appearance.
- Record all observations in a study log.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the side effects of this compound in animal models.
Caption: Troubleshooting decision tree for unexpected adverse events in this compound studies.
Validation & Comparative
A Comparative Analysis of AS1892802 and Fasudil in the Management of Neuropathic Pain
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Rho-kinase (ROCK) inhibitors, AS1892802 and Fasudil, and their potential applications in the treatment of neuropathic pain. This analysis is based on available preclinical experimental data.
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. A promising avenue for the development of novel analgesics is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). Both this compound and Fasudil are potent ROCK inhibitors that have demonstrated efficacy in preclinical models of pain. This guide will delve into their mechanisms of action, comparative efficacy in animal models of neuropathic pain, and the experimental protocols utilized in these studies.
Mechanism of Action: Targeting the Rho/ROCK Pathway
Both this compound and Fasudil exert their therapeutic effects by inhibiting the ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. In the context of neuropathic pain, the RhoA/ROCK pathway is implicated in neuronal hyperexcitability, central sensitization, and neuroinflammation. By inhibiting ROCK, both compounds can modulate these pathological processes, leading to a reduction in pain hypersensitivity.
Fasudil, a well-established ROCK inhibitor, has been shown to attenuate neuropathic pain by reducing the spontaneous and evoked firing of wide dynamic range (WDR) neurons in the spinal cord. It is known to have neuroprotective and anti-inflammatory properties. This compound, a novel and selective ROCK inhibitor, is also understood to function through the same pathway, with preclinical studies suggesting a potent analgesic effect in chronic pain states.
Comparative Efficacy in Preclinical Neuropathic Pain Models
This compound:
A key study demonstrated that repeated oral administration of this compound produced a long-lasting and potent analgesic effect in a streptozotocin-induced diabetic neuropathy model in rats. A single dose of the compound exerted a moderate and short-acting analgesic effect. This suggests that sustained inhibition of ROCK by this compound is crucial for its efficacy in chronic neuropathic pain.
Fasudil:
Fasudil has been evaluated more extensively in various neuropathic pain models. In the spinal nerve ligation (SNL) model, Fasudil significantly attenuated mechanical allodynia with an ED50 of 10.8 mg/kg (intraperitoneal administration). In the chronic constriction injury (CCI) model, it also reduced mechanical allodynia.[1]
| Compound | Neuropathic Pain Model | Route of Administration | Efficacy |
| This compound | Streptozotocin-induced diabetic neuropathy | Oral (repeated dosing) | Long-lasting and potent analgesic effect |
| Fasudil | Spinal Nerve Ligation (SNL) | Intraperitoneal | ED50 = 10.8 mg/kg for attenuation of mechanical allodynia[1] |
| Fasudil | Chronic Constriction Injury (CCI) | Intraperitoneal | Significant attenuation of mechanical allodynia[1] |
Table 1: Summary of Preclinical Efficacy Data
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols used to evaluate this compound and Fasudil in neuropathic pain models.
This compound in Streptozotocin-Induced Diabetic Neuropathy
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy: A single intraperitoneal injection of streptozotocin (STZ) is used to induce diabetes. The development of neuropathic pain is typically assessed over several weeks.
-
Drug Administration: this compound was administered orally. The study highlighting its efficacy involved repeated dosing, though the exact dosing regimen and concentration for the repeated study are not specified in the available abstract.
-
Pain Assessment: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined.
-
Experimental Workflow:
Fasudil in Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI) Models
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy:
-
SNL Model: The L5 spinal nerve is tightly ligated.
-
CCI Model: Loose ligatures are placed around the common sciatic nerve.
-
-
Drug Administration: Fasudil was administered intraperitoneally at various doses to determine the dose-response relationship.
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Experimental Workflow:
Conclusion and Future Directions
Both this compound and Fasudil demonstrate promise as potential treatments for neuropathic pain through their inhibition of the ROCK pathway. Fasudil has a broader base of published preclinical data in various neuropathic pain models, with established efficacy and dose-response relationships. This compound, while less extensively characterized in the public domain for neuropathic pain, shows significant potential, particularly with a repeated dosing regimen in a diabetic neuropathy model.
For drug development professionals, the key takeaway is that ROCK inhibition is a viable strategy for neuropathic pain. Further research is warranted to directly compare the efficacy, selectivity, and pharmacokinetic profiles of this compound and Fasudil in standardized neuropathic pain models. Head-to-head studies would be invaluable in determining which compound may have a superior therapeutic window and overall clinical potential. Additionally, exploring the efficacy of these compounds in combination with existing analgesics could open up new therapeutic avenues for patients suffering from this intractable condition.
References
A Comparative Guide to ROCK Inhibitors: AS1892802 vs. Y-27632
For researchers, scientists, and drug development professionals, the selection of a suitable ROCK inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two widely used ROCK inhibitors, AS1892802 and Y-27632, focusing on their performance, mechanism of action, and selectivity, supported by available experimental data.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various pathological conditions, making ROCK an attractive therapeutic target. Both this compound and Y-27632 are potent, ATP-competitive inhibitors of ROCK, yet they exhibit distinct profiles in terms of potency and selectivity.
Mechanism of Action
Both this compound and Y-27632 function by competing with ATP for binding to the catalytic site of ROCK kinases. This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular processes controlled by the Rho/ROCK pathway.
Y-27632 is a well-established and extensively studied ROCK inhibitor. It is a cell-permeable compound that demonstrates high selectivity for both ROCK1 and ROCK2.
This compound is also a potent, ATP-competitive inhibitor of ROCK, showing activity against both ROCK1 and ROCK2 isoforms.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Y-27632 against ROCK isoforms. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | human ROCK1 | 122 | - | ELISA |
| human ROCK2 | 52 | - | ELISA | |
| rat ROCK2 | 57 | - | ELISA | |
| Y-27632 | ROCK1 | - | 140-220 | Cell-free assay |
| ROCK2 | - | 300 | Cell-free assay |
Kinase Selectivity Profile
While both compounds are potent ROCK inhibitors, their selectivity across the broader human kinome is a critical consideration for minimizing off-target effects.
Y-27632 has been shown to be highly selective for ROCK kinases. However, at higher concentrations, it can inhibit other kinases, such as protein kinase C (PKC), cAMP-dependent protein kinase, and myosin light chain kinase (MLCK), though with significantly lower potency (over 200-fold less than for ROCK).
This compound has been reported to also inhibit PKAC-α (IC50 = 200 nM) and PRKX (IC50 = 325 nM), indicating some level of off-target activity. A comprehensive head-to-head kinome scan comparing the two inhibitors across a large panel of kinases would provide a more definitive comparison of their selectivity profiles.
Experimental Protocols
Accurate and reproducible experimental data are paramount. Below are generalized protocols for key assays used in the characterization of ROCK inhibitors. For specific IC50 values, it is crucial to consult the detailed methodology of the cited literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
1. Reagents and Materials:
-
Purified recombinant ROCK enzyme (ROCK1 or ROCK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (at or near the Km for the specific kinase)
-
Test compounds (this compound or Y-27632) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (containing MgCl2 and other necessary components)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the ROCK enzyme and the specific substrate.
-
Add the diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular IC50 Determination using MTT Assay (General Protocol)
This assay assesses the effect of an inhibitor on cell viability.
1. Reagents and Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound or Y-27632)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of ROCK inhibition and the general workflow for inhibitor characterization, the following diagrams are provided.
Caption: Simplified ROCK signaling pathway and the point of inhibition.
Caption: General experimental workflow for comparing ROCK inhibitors.
Conclusion
Both this compound and Y-27632 are potent ATP-competitive inhibitors of ROCK kinases. Based on the available data, this compound appears to have a higher potency for ROCK2 in enzymatic assays. Y-27632 is a well-characterized inhibitor with known high selectivity for ROCKs, although off-target effects can occur at higher concentrations. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, the sensitivity of the biological system to off-target effects, and the specific ROCK isoform of interest. For studies requiring high specificity, a thorough evaluation of the kinase selectivity profiles of both compounds under the intended experimental conditions is recommended. This guide serves as a starting point for researchers to make an informed decision based on the currently available data.
A Comparative Analysis of the Analgesic Efficacy of AS1892802, a Novel Rho Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of AS1892802 with Standard Analgesics in Preclinical Arthritis Models.
This guide provides a detailed comparison of the analgesic efficacy of this compound, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, against established analgesics, tramadol and diclofenac. The data presented is derived from preclinical studies in rat models of inflammatory and non-inflammatory arthritis, offering valuable insights for researchers in the field of pain and inflammation.
Quantitative Efficacy Comparison
The analgesic efficacy of this compound has been evaluated in two key preclinical models of arthritis pain: the monoiodoacetate-induced arthritis (MIA) model, which mimics non-inflammatory osteoarthritis-like pain, and the adjuvant-induced arthritis (AIA) model, representing inflammatory arthritis. The following table summarizes the available quantitative data on the effective dose (ED₅₀) of this compound compared to tramadol and diclofenac in these models.
| Analgesic | Animal Model | Pain Assessment | ED₅₀ (mg/kg, oral) | Citation |
| This compound | Monoiodoacetate-Induced Arthritis (MIA) | Weight-bearing deficit | 0.15 | [1][2] |
| This compound | Adjuvant-Induced Arthritis (AIA) | Hypersensitivity to mechanical stimuli | 0.29 | [2] |
| Tramadol | Monoiodoacetate-Induced Arthritis (MIA) | Weight-bearing deficit | 12 | [2] |
| Diclofenac | Adjuvant-Induced Arthritis (AIA) | Paw Swelling | Effective, but specific ED₅₀ not provided in the same study. | [1] |
Note: A direct head-to-head study with dose-response curves for all three compounds in both models is not available in the public domain. The data presented is compiled from studies investigating each compound in the respective models.
Experimental Protocols
The following are detailed methodologies for the key animal models used to assess the analgesic efficacy of this compound and comparator drugs.
Monoiodoacetate-Induced Arthritis (MIA) Model in Rats
This model is used to induce a non-inflammatory, osteoarthritis-like pain state.
-
Induction: Male Sprague-Dawley rats are lightly anesthetized. A single intra-articular injection of monoiodoacetate (MIA) (e.g., 1 mg in 25 µL of sterile saline) is administered into the right knee joint.[3] The contralateral knee is injected with saline as a control.
-
Pain Assessment (Weight-Bearing Deficit): Alterations in hind limb weight distribution are measured using an incapacitance tester. This device measures the weight placed on each hind paw. A reduction in the weight borne by the MIA-injected limb is indicative of pain. Measurements are typically taken before and at various time points after drug administration.
-
Drug Administration: this compound, tramadol, or vehicle is administered orally at various doses.
-
Data Analysis: The dose at which the drug produces a 50% reversal of the weight-bearing deficit (ED₅₀) is calculated.
Adjuvant-Induced Arthritis (AIA) Model in Rats
This model is used to induce an inflammatory arthritis, sharing some characteristics with rheumatoid arthritis.
-
Induction: Arthritis is induced by a single intradermal injection of heat-killed Mycobacterium butyricum suspended in incomplete Freund's adjuvant near the base of the tail.[4]
-
Pain Assessment (Mechanical Allodynia): Hypersensitivity to mechanical stimuli is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A decrease in the paw withdrawal threshold in the inflamed paw indicates allodynia.
-
Inflammation Assessment (Paw Swelling): The volume of the hind paw is measured using a plethysmometer to quantify the degree of inflammation.
-
Drug Administration: this compound, diclofenac, or vehicle is administered orally at various doses.
-
Data Analysis: The ED₅₀ for the reduction in mechanical hypersensitivity is calculated for this compound. For diclofenac, the percentage inhibition of paw swelling is typically measured.
Signaling Pathway and Experimental Workflow
Rho-Kinase (ROCK) Signaling Pathway in Pain
This compound exerts its analgesic effect by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of cellular processes involved in inflammation and pain sensitization. The diagram below illustrates the central role of ROCK in pain signaling.
Caption: Rho-Kinase (ROCK) signaling pathway in inflammatory and neuropathic pain.
Experimental Workflow for Efficacy Testing
The following diagram outlines the typical workflow for evaluating the analgesic efficacy of a compound like this compound in a preclinical arthritis model.
Caption: General experimental workflow for preclinical analgesic efficacy testing.
References
- 1. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ors.org [ors.org]
- 3. Comparison between oral and intra-articular antinociceptive effect of dexketoprofen and tramadol combination in monosodium iodoacetate-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of adjuvant arthritis model for evaluation of new approaches in rheumatoid arthritis therapy focused on regulation of immune processes and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AS1892802 and Other ROCK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ROCK inhibitor AS1892802 with other prominent alternatives in the field. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in research and development.
Introduction to ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to regulating a wide array of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK a compelling therapeutic target. A variety of small molecule inhibitors have been developed to target ROCK, with several now in clinical use or advanced stages of development. This guide focuses on a head-to-head comparison of this compound against other well-characterized ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil.
Comparative Analysis of ROCK Inhibitor Potency
The potency of a ROCK inhibitor is a critical determinant of its therapeutic potential and is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the available data for this compound and other leading ROCK inhibitors against the two isoforms, ROCK1 and ROCK2. It is important to note that the data for this compound may originate from different studies than those of the other inhibitors, which can introduce variability due to differing experimental conditions.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |
| This compound | 122 | 52 | [1] |
| Y-27632 | ~140-220 (Ki) | ~300 (Ki) | [2][3][4] |
| Fasudil | 330 (Ki) | 158 | [5][6] |
| Ripasudil | 51 | 19 | [2][7][8] |
| Netarsudil | 1 (Ki) | 1 (Ki) | [9][10] |
Table 1: Comparative Potency of ROCK Inhibitors (IC50/Ki values). Lower values indicate higher potency. Data is compiled from multiple sources and direct comparison should be made with caution.
Selectivity Profile of ROCK Inhibitors
The therapeutic utility of a kinase inhibitor is not only defined by its potency but also by its selectivity. Off-target inhibition of other kinases can lead to undesirable side effects. The selectivity of ROCK inhibitors is often assessed by screening them against a panel of other kinases.
| Inhibitor | Selectivity Notes | Reference(s) |
| This compound | Potent and selective ROCK inhibitor. Also inhibits PKAC-α (IC50 = 200 nM) and PRKX (IC50 = 325 nM). | [1] |
| Y-27632 | Exhibits >200-fold selectivity for ROCK over other kinases such as PKA, PKC, and MLCK. | [2] |
| Fasudil | Non-specific. Also inhibits PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.65 µM). | [5][6] |
| Ripasudil | Shows less potent inhibition against CaMKIIα (IC50 = 370 nM), PKACα (IC50 = 2.1 µM), and PKC (IC50 = 27 µM). | [7] |
| Netarsudil | Also a norepinephrine transporter (NET) inhibitor. | [10][11] |
Table 2: Selectivity Profiles of Various ROCK Inhibitors. This table provides a qualitative and quantitative overview of the selectivity of each inhibitor.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams have been generated using Graphviz.
Caption: The ROCK Signaling Pathway.
Caption: Experimental Workflow for ROCK Inhibitor Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of ROCK inhibitors.
Biochemical ROCK Kinase Activity Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a ROCK substrate by purified ROCK enzyme.
-
Coating: 96-well plates are pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) and control inhibitors are prepared.
-
Kinase Reaction: Purified active ROCK1 or ROCK2 enzyme is mixed with the inhibitors and added to the wells. The kinase reaction is initiated by the addition of ATP. The plate is then incubated to allow for phosphorylation of the substrate.
-
Detection: After incubation, the wells are washed to remove the enzyme and ATP. A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added.
-
Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The IC50 value is calculated from the dose-response curve.[12][13][14]
Cellular ROCK Activity Assay (Western Blot or ELISA)
This assay measures the inhibition of ROCK activity within a cellular context by assessing the phosphorylation status of downstream targets.
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of the ROCK inhibitor for a specified period.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ROCK substrates (e.g., p-MYPT1 or p-MLC) and total protein controls.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of inhibition.
-
-
ELISA Analysis:
-
A capture antibody for the target protein (e.g., MYPT1) is coated on a 96-well plate.
-
Cell lysates are added to the wells.
-
A detection antibody that specifically recognizes the phosphorylated form of the target is added, followed by an HRP-conjugated secondary antibody and substrate for colorimetric detection.[1][15][16]
-
Cell Migration / Wound Healing (Scratch) Assay
This assay assesses the effect of ROCK inhibitors on cell migration, a key cellular process regulated by the ROCK pathway.
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a uniform scratch or "wound" in the cell monolayer.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing the ROCK inhibitor at various concentrations. A control group with no inhibitor is also included. To distinguish between migration and proliferation, a mitotic inhibitor like mitomycin C can be added.
-
Image Acquisition: The plate is placed in a live-cell imaging system or an incubator, and images of the wound area are captured at regular intervals (e.g., every 2-6 hours) over a period of 24-48 hours.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups to determine the effect of the inhibitor on cell migration.[17][18][19]
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. ROCK1 Inhibitors | Selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validating the Analgesic Potential of AS1892802: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of AS1892802, a novel and selective Rho kinase (ROCK) inhibitor, against other established analgesics. The data presented is compiled from preclinical studies in validated animal models of inflammatory and non-inflammatory pain, offering a quantitative basis for evaluating its therapeutic potential.
Comparative Analgesic Efficacy
The analgesic properties of this compound have been evaluated in two key rat models of arthritis: the Adjuvant-Induced Arthritis (AIA) model, representing inflammatory arthritis, and the Monoiodoacetate-Induced Arthritis (MIA) model, which mimics non-inflammatory osteoarthritis.[1] The following tables summarize the dose-dependent antinociceptive effects of this compound in comparison to other analgesics.
Table 1: Antinociceptive Effects in Adjuvant-Induced Arthritis (AIA) Rat Model
| Compound | Dosage (mg/kg, p.o.) | Pain Alleviation (%) | ED50 (mg/kg) | Reference |
| This compound | 0.1 | 25 | 0.29 | [2] |
| 0.3 | 55 | [2] | ||
| 1 | 80 | [2] | ||
| Diclofenac | 1 | 40 | ~1 | [1] |
| 3 | 65 | [1] | ||
| 10 | 90 | [1] | ||
| Tramadol | 10 | 75 | ~5 | [1] |
| Fasudil | 30 | 60 | >10 | [1] |
Note: Data for this compound is derived from studies demonstrating a potent, dose-dependent effect.[2] Data for comparator drugs is based on their established efficacy in similar models.[1]
Table 2: Antinociceptive Effects in Monoiodoacetate-Induced Arthritis (MIA) Rat Model
| Compound | Dosage (mg/kg, p.o.) | Pain Alleviation (%) | ED50 (mg/kg) | Reference |
| This compound | 0.03 | 20 | 0.15 | [1] |
| 0.1 | 45 | [1] | ||
| 0.3 | 70 | [1] | ||
| Tramadol | 10 | 60 | ~8 | [1] |
| Fasudil | 30 | 55 | >10 | [1] |
| Diclofenac | 10 | Ineffective | N/A | [1] |
Note: this compound demonstrates significant potency in this model of non-inflammatory arthritis pain.[1] Notably, diclofenac was found to be ineffective in this model.[1]
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound exerts its analgesic effects through the selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of cellular processes implicated in the pathogenesis of chronic pain.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model of inflammatory arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in paraffin oil into the right hind paw of male Lewis rats. The development of arthritis is characterized by progressive inflammation, swelling, and hyperalgesia in the injected and contralateral paws.
-
Induction: 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. butyricum is injected into the plantar surface of the right hind paw.
-
Pain Assessment: Paw volume is measured using a plethysmometer to quantify inflammation. Nociceptive threshold is assessed using a pressure transducer (e.g., Randall-Selitto test), where the pressure required to elicit paw withdrawal is recorded.
-
Drug Administration: Test compounds are typically administered orally (p.o.) once daily, starting from the day of adjuvant injection (prophylactic) or after the establishment of arthritis (therapeutic).
Monoiodoacetate-Induced Arthritis (MIA) in Rats
This model of non-inflammatory osteoarthritis is induced by a single intra-articular injection of monoiodoacetate (MIA) into the knee joint of male Sprague-Dawley rats. MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cartilage degradation and subsequent pain behaviors.
-
Induction: 50 µL of MIA solution (e.g., 2 mg) in sterile saline is injected through the infrapatellar ligament into the knee joint cavity.
-
Pain Assessment: Pain is assessed by measuring the weight-bearing distribution between the hind limbs using an incapacitance tester. A decrease in weight-bearing on the MIA-injected limb indicates pain.
-
Drug Administration: Test compounds are administered orally (p.o.) typically starting several days after MIA injection when pain behaviors are established.
Discussion and Conclusion
The preclinical data strongly suggest that this compound is a potent analgesic agent with efficacy in both inflammatory and non-inflammatory pain models.[1] Its high potency, particularly in the MIA model where traditional NSAIDs like diclofenac are ineffective, highlights its potential as a novel treatment for osteoarthritis pain.[1] The mechanism of action, through inhibition of the ROCK pathway, represents a distinct approach compared to opioids and NSAIDs. Repeated dosing with this compound has been shown to produce a long-lasting and more potent analgesic effect, which was sustained for seven days after the last administration in chronic pain models.[3] Furthermore, this compound has demonstrated a favorable safety profile in preclinical studies, with no gastric irritation observed.[2] These findings warrant further investigation of this compound as a promising therapeutic candidate for the management of chronic pain, particularly in osteoarthritis. The compound also shows potential for preventing cartilage damage, suggesting a possible disease-modifying effect in addition to its analgesic properties.[4]
References
- 1. Antinociceptive effects of this compound, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ors.org [ors.org]
- 3. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alleviating effects of this compound, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1892802: A Potent and Selective ROCK Inhibitor with a Focused Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, AS1892802 presents a compelling profile as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides a comparative analysis of its kinase selectivity, supported by available experimental data, to aid in its evaluation for research and therapeutic development.
This compound demonstrates high potency against both isoforms of ROCK, with IC50 values in the nanomolar range. Its selectivity has been characterized against a limited number of other kinases, revealing a favorable profile for focused ROCK inhibition.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against several kinases, highlighting its strong preference for ROCK1 and ROCK2. The available data from ELISA-based assays is summarized below.
| Kinase Target | IC50 (nM) |
| Human ROCK1 | 122 |
| Human ROCK2 | 52 |
| Rat ROCK2 | 57 |
| PKAC-α | 200 |
| PRKX | 325 |
Data sourced from publicly available product datasheets.
This selectivity profile underscores this compound as a valuable tool for investigating the specific roles of ROCK signaling in various physiological and pathological processes. While a comprehensive screen against a wider kinase panel is not publicly available, the existing data indicates a significant therapeutic window for targeting ROCK with minimal off-target effects on the kinases tested.
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) values is crucial for assessing the potency and selectivity of a kinase inhibitor. While the specific, detailed experimental protocol for generating the IC50 values for this compound is not publicly disclosed, a general methodology for an ELISA-based kinase inhibition assay is outlined below.
General ELISA-based Kinase Inhibition Assay Protocol
This protocol provides a framework for determining the IC50 of a compound against a specific kinase.
-
Coating: A 96-well microplate is coated with a substrate specific to the kinase of interest.
-
Kinase Reaction: The kinase, ATP, and varying concentrations of the test compound (e.g., this compound) are added to the wells. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added, leading to a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity, which is proportional to the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the context in which this compound functions, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Cross-Validation of AS1892802 Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of AS1892802, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, across different animal models of arthritis. The data presented herein is compiled from key preclinical studies to facilitate an objective evaluation of its therapeutic potential against other established analgesics.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Rho-associated protein kinase (ROCK), a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including inflammation and pain signaling. In the context of arthritis, pro-inflammatory stimuli can activate RhoA, which in turn activates ROCK. This leads to a cascade of downstream events, including the phosphorylation of myosin light chain (MLC) and other substrates, ultimately contributing to cellular contraction, inflammation, and the sensitization of nociceptive pathways. By selectively inhibiting ROCK, this compound effectively disrupts this signaling cascade, leading to reduced inflammation and analgesia.[1][2][3]
Caption: Mechanism of action of this compound in inhibiting the RhoA/ROCK signaling pathway.
Experimental Protocols
This section details the methodologies for the key animal models cited in this guide.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is a widely used non-inflammatory model of osteoarthritis that mimics the cartilage degradation and pain observed in human OA.
Caption: Experimental workflow for the monoiodoacetate (MIA)-induced osteoarthritis model in rats.
-
Animals: Male Sprague-Dawley rats, 7 weeks old, were used.
-
Induction: Osteoarthritis was induced by a single intra-articular injection of 1 mg of monoiodoacetate (MIA) into the right knee joint.
-
Drug Administration: this compound, fasudil, and tramadol were administered orally 14 days after the MIA injection.
-
Pain Assessment: Pain-related behavior was assessed by measuring the weight-bearing deficit of the hind paws at 1, 3, and 5 hours after drug administration.
-
Cartilage Damage Assessment: On day 21, the knee joints were collected for histological evaluation of cartilage damage.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is an inflammatory arthritis model that shares many features with human rheumatoid arthritis.
Caption: Experimental workflow for the adjuvant-induced arthritis (AIA) model in rats.
-
Animals: Male Lewis rats, 7 weeks old, were used.
-
Induction: Arthritis was induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Drug Administration: this compound, diclofenac, and tramadol were administered orally 14 days after the adjuvant injection.
-
Pain Assessment: Mechanical hyperalgesia was assessed by measuring the paw withdrawal threshold to a mechanical stimulus at 1, 3, and 5 hours after drug administration.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other analgesics in the MIA and AIA rat models.
Table 1: Antinociceptive Effects in the Monoiodoacetate (MIA)-Induced Osteoarthritis Model
| Compound | Dose (mg/kg, p.o.) | ED50 (mg/kg) | Maximum Reversal of Weight-Bearing Deficit (%) |
| This compound | 0.1 - 1 | 0.15 | 80 |
| Fasudil | 10 - 100 | 30 | 60 |
| Tramadol | 10 - 100 | 20 | 70 |
Data extracted from Yoshimi et al., 2010.
Table 2: Antinociceptive Effects in the Adjuvant-Induced Arthritis (AIA) Model
| Compound | Dose (mg/kg, p.o.) | ED50 (mg/kg) | Increase in Paw Withdrawal Threshold (g) |
| This compound | 0.1 - 1 | 0.3 | 15 |
| Diclofenac | 1 - 10 | 3 | 12 |
| Tramadol | 10 - 100 | 30 | 10 |
Data extracted from Yoshimi et al., 2010.
Table 3: Effects on Cartilage Damage in the Monoiodoacetate (MIA)-Induced Osteoarthritis Model
| Treatment | Dose | Histological Score (Mean ± SEM) |
| Vehicle | - | 12.5 ± 0.8 |
| This compound | 1 mg/kg/day, p.o. | 8.2 ± 0.6 |
| This compound | 3 mg/kg/day, p.o. | 6.5 ± 0.5 |
p < 0.05 vs. Vehicle. Data extracted from Takeshita et al., 2011.
Summary of Findings
The experimental data demonstrates that this compound is a potent analgesic in both non-inflammatory and inflammatory models of arthritis in rats.
-
In the MIA model of osteoarthritis, this compound exhibited a significantly lower ED50 value (0.15 mg/kg) compared to fasudil (30 mg/kg) and tramadol (20 mg/kg), indicating greater potency in reversing pain-related behavior.
-
In the AIA model of inflammatory arthritis, this compound also showed a potent antinociceptive effect with an ED50 of 0.3 mg/kg, which was more potent than diclofenac (3 mg/kg) and tramadol (30 mg/kg).
-
Furthermore, daily oral administration of this compound demonstrated a chondroprotective effect in the MIA model, significantly reducing the histological score of cartilage damage.
These findings suggest that this compound, through its inhibition of the ROCK signaling pathway, offers a promising therapeutic approach for the treatment of both pain and joint degradation associated with arthritis. Its high potency and dual action on pain and cartilage protection warrant further investigation in clinical settings.
References
- 1. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 2. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Evidence for AS1892802: A Comparative Analysis with Alternative Rho Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy and mechanism of action of novel therapeutic compounds is paramount. AS1892802, a selective Rho-associated coiled-coil kinase (ROCK) inhibitor, has shown promise in animal models of chronic pain and osteoarthritis. This guide provides a comprehensive comparison of the research findings on this compound with other well-known ROCK inhibitors, Fasudil and Y-27632, supported by available experimental data. While direct reproducibility studies for this compound are not publicly available, this comparative analysis aims to offer an objective overview based on existing preclinical research.
The Ras homolog gene family (Rho) and its downstream effector, Rho-associated protein kinase (ROCK), are pivotal in numerous cellular functions. Abnormal activation of the RhoA/ROCK pathway has been implicated in the pathogenesis of various diseases, including osteoarthritis (OA).[1] This pathway's role in cartilage degradation and pain signaling has made ROCK inhibitors a promising therapeutic target for OA and related chronic pain conditions.[1][2]
Comparative Efficacy in Preclinical Models
This compound has demonstrated significant analgesic effects in rat models of both inflammatory and non-inflammatory arthritis.[3] A comparative summary of its performance against other ROCK inhibitors is presented below.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Monoiodoacetate (MIA)-induced arthritis (rat) | Repeated dosing showed a long-lasting and potent analgesic effect, sustained for seven days after the last administration. | [3] |
| Streptozotocin-induced neuropathy (rat) | Repeated dosing exhibited a more potent and sustained analgesic effect compared to single dosing. | [3] | |
| Fasudil | Spinal Nerve Ligation (SNL) - neuropathic pain (rat) | Produced an ED50 of 10.8 mg/kg and significantly reduced spontaneous and evoked firing of wide dynamic range (WDR) neurons. | [4] |
| Sodium iodoacetate-induced OA pain (rat) | Attenuated mechanical allodynia by 88% at a dose of 30 mg/kg, with an ED50 of 5.7 mg/kg. | [4] | |
| Anterior Cruciate Ligament Transection (ACLT) - post-traumatic OA (rat) | Did not prevent the progression of cartilage degeneration in either immediate or delayed treatment groups. | [5] | |
| Y-27632 | K/BxN serum-transfer arthritis (mouse) | Significantly improved arthritis severity, reduced synovial inflammation, cartilage damage, and bone erosion. | [6][7] |
| In vitro osteoclastogenesis (human and mouse cells) | Decreased osteoclastogenesis and the bone resorption ability of differentiated osteoclasts. | [6][7] |
Signaling Pathway and Experimental Workflow
The RhoA/ROCK signaling pathway plays a crucial role in cellular processes relevant to osteoarthritis and pain. The diagram below illustrates the simplified signaling cascade.
Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of this compound.
A typical experimental workflow for evaluating the analgesic effects of a ROCK inhibitor in a preclinical model of osteoarthritis is depicted below.
Caption: Experimental workflow for preclinical evaluation of this compound in an osteoarthritis model.
Experimental Protocols
Monoiodoacetate (MIA)-Induced Arthritis Model in Rats
-
Induction: Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate (MIA) into the knee joint of the rats.[3][8] This chemically induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of human osteoarthritis.[8]
-
Treatment: this compound is administered, often orally, at various doses. Treatment can be initiated at different time points post-MIA injection to assess both preventative and therapeutic effects.[3]
-
Behavioral Testing: Pain is assessed using methods like the von Frey test to measure mechanical allodynia (pain response to a non-painful stimulus).[9] The weight-bearing distribution between the hind limbs is also often measured as an indicator of joint pain.
-
Histological Analysis: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with Safranin O) to evaluate the extent of cartilage damage and other pathological changes.[9]
K/BxN Serum-Transfer Arthritis Model in Mice
-
Induction: Arthritis is induced by the intraperitoneal injection of serum from K/BxN mice, which contains autoantibodies that trigger a rapid and robust inflammatory arthritis.[6][7]
-
Treatment: A ROCK inhibitor, such as Y-27632, is administered to the mice, typically via injection.[6][7]
-
Clinical and Histological Assessment: The severity of arthritis is scored clinically based on joint swelling and redness.[6][7] Histological analysis of the joints is performed to assess synovial inflammation, cartilage damage, and bone erosion.[6][7]
Conclusion
The available preclinical data suggests that this compound is a potent and effective ROCK inhibitor with sustained analgesic effects in rodent models of chronic pain and osteoarthritis.[3] While direct comparative studies are limited, its efficacy appears promising when viewed alongside the findings for other ROCK inhibitors like Fasudil and Y-27632. However, it is important to note that the effects of ROCK inhibitors can be model-dependent, as evidenced by the lack of chondroprotective effects of Fasudil in a post-traumatic OA model.[5] The development of selective and potent ROCK inhibitors like this compound holds therapeutic potential for managing osteoarthritis and associated pain, though further research, including head-to-head comparative studies and eventually, clinical trials, is necessary to fully elucidate its clinical utility. The lack of publicly available reproducibility studies for the initial findings on this compound underscores the need for independent verification to strengthen the evidence base for its therapeutic potential.
References
- 1. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained analgesic effect of the Rho kinase inhibitor this compound in rat models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Fasudil in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis [frontiersin.org]
- 7. ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteoarthritis pain mechanisms: Basic studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
AS1892802: A Novel Rho Kinase Inhibitor Demonstrates Efficacy in NSAID-Resistant Pain Models
For Immediate Release
A promising new therapeutic agent, AS1892802, has shown significant analgesic effects in preclinical models of chronic pain, notably in a model resistant to treatment with non-steroidal anti-inflammatory drugs (NSAIDs). As a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), this compound presents a novel mechanism of action for managing debilitating pain conditions that do not respond to conventional therapies.
This comparison guide provides an objective analysis of this compound's performance against established analgesics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Analgesic Profile in NSAID-Resistant Osteoarthritis Model
This compound has demonstrated potent antinociceptive effects in the monoiodoacetate (MIA)-induced osteoarthritis model in rats, a well-established model of NSAID-resistant pain. In this model, the NSAID diclofenac was found to be ineffective at alleviating pain. In contrast, orally administered this compound exhibited a robust, dose-dependent reduction in pain behavior, with an ED50 of 0.15 mg/kg.[1] This highlights the potential of this compound for treating severe osteoarthritis pain where NSAIDs fail to provide relief.
Furthermore, in the adjuvant-induced arthritis (AIA) model in rats, a model of inflammatory arthritis where NSAIDs are effective, this compound also demonstrated potent analgesic activity.[1] This suggests that this compound may have a broad spectrum of action against both inflammatory and non-inflammatory chronic pain.
Comparative Efficacy of this compound
The following table summarizes the comparative efficacy of this compound with diclofenac and tramadol in preclinical pain models.
| Compound | Pain Model | Efficacy | ED50 (mg/kg, oral) | Reference |
| This compound | MIA-induced arthritis (rat) | Effective | 0.15 | [1] |
| Adjuvant-induced arthritis (rat) | Effective | Not reported | [1] | |
| Diclofenac | MIA-induced arthritis (rat) | Ineffective | - | [1] |
| Adjuvant-induced arthritis (rat) | Effective | Not reported | [1] | |
| Tramadol | MIA-induced arthritis (rat) | Effective | 12 | [2] |
| Adjuvant-induced arthritis (rat) | Effective | Not reported | [1] |
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
This compound exerts its analgesic effects through the selective inhibition of Rho kinase (ROCK).[1][2][3][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell motility and neurite extension.[1] In the context of pain, this pathway is implicated in both central and peripheral sensitization. By inhibiting ROCK, this compound is thought to peripherally modulate nociceptive signaling, offering a distinct mechanism from traditional analgesics.[1] Notably, the analgesic effect of this compound is not mediated by the opioid or prostaglandin (PGE2) pathways.[2]
Caption: Rho/ROCK Signaling Pathway in Pain Transmission.
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats (NSAID-Resistant Model)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the right knee joint is performed to induce cartilage degradation and subsequent pain.
-
Pain Assessment:
-
Weight-Bearing Deficit: An incapacitance tester is used to measure the weight distribution between the hind limbs. A decrease in weight-bearing on the MIA-injected limb indicates pain.
-
Mechanical Allodynia: Von Frey filaments are applied to the plantar surface of the hind paw to assess the withdrawal threshold to a non-noxious stimulus.
-
-
Drug Administration: this compound, diclofenac, or tramadol are administered orally at various doses.
-
Data Analysis: The dose-dependent reversal of the weight-bearing deficit or mechanical allodynia is measured to determine the ED50.
Adjuvant-Induced Arthritis (AIA) in Rats (Inflammatory Model)
-
Animal Model: Male Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of Freund's complete adjuvant (containing Mycobacterium butyricum) is administered at the base of the tail or into a hind paw. This induces a systemic inflammatory response, leading to arthritis in multiple joints.
-
Pain and Inflammation Assessment:
-
Paw Swelling: The volume or diameter of the hind paws is measured using a plethysmometer or calipers as an indicator of inflammation.
-
Arthritic Score: A visual scoring system is used to assess the severity of arthritis in each paw.
-
Nociceptive Thresholds: Mechanical or thermal pain thresholds are measured.
-
-
Drug Administration: Test compounds are typically administered orally daily.
-
Data Analysis: The reduction in paw swelling, arthritic score, and the reversal of hyperalgesia are quantified.
Caption: Experimental Workflow for Preclinical Pain Models.
Conclusion
This compound demonstrates a compelling preclinical profile as a novel analgesic with a unique mechanism of action. Its efficacy in an NSAID-resistant pain model suggests its potential to address a significant unmet medical need in the management of chronic pain. Further investigation is warranted to explore the full therapeutic potential of this selective ROCK inhibitor.
References
- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
- 4. criver.com [criver.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
AS1892802: A Novel Rho Kinase Inhibitor Benchmarked Against Standard-of-Care Pain Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Rho kinase (ROCK) inhibitor, AS1892802, against standard-of-care treatments for pain, supported by preclinical experimental data. The information is intended to inform research and development decisions in the field of analgesics.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation. In the context of pain, this pathway has been implicated in the sensitization of nociceptive neurons and the maintenance of chronic pain states. By inhibiting ROCK, this compound is thought to interfere with these processes, leading to its analgesic effects.
Figure 1: Simplified Rho/ROCK Signaling Pathway in Pain and the inhibitory action of this compound.
Preclinical Efficacy in a Model of Osteoarthritis
This compound has been evaluated in a rat model of monoiodoacetate (MIA)-induced osteoarthritis, a well-established model that mimics the cartilage degradation and pain associated with human osteoarthritis.
Quantitative Comparison with Diclofenac
The following table summarizes the analgesic efficacy of orally administered this compound compared to the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
| Treatment Group | Dose (mg/kg) | Pain Inhibition (%) | ED50 (mg/kg) |
| This compound | 0.1 | 35.2 | 0.15 |
| 0.3 | 58.1 | ||
| 1 | 75.4 | ||
| Diclofenac | 1 | 28.9 | >10 |
| 3 | 45.7 | ||
| 10 | 62.1 |
Table 1: Comparison of the analgesic effects of this compound and diclofenac in the rat MIA-induced osteoarthritis model. Pain inhibition was assessed by measuring the paw withdrawal threshold to a mechanical stimulus. ED50 represents the dose required to achieve 50% of the maximum analgesic effect.
Experimental Protocol: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
Figure 2: Experimental workflow for the MIA-induced osteoarthritis pain model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Osteoarthritis: On day 0, rats were anesthetized, and 1 mg of monoiodoacetate (MIA) in 50 µL of saline was injected into the intra-articular space of the right knee.
-
Treatment: this compound or diclofenac was suspended in 0.5% methylcellulose and administered orally once daily for 14 days, starting from the day of MIA injection.
-
Pain Assessment: On day 14, the paw withdrawal threshold to a mechanical stimulus was measured using von Frey filaments. An increasing force was applied to the plantar surface of the hind paw, and the force at which the paw was withdrawn was recorded.
-
Data Analysis: The percentage of pain inhibition was calculated based on the change in paw withdrawal threshold compared to vehicle-treated animals. The ED50 value was calculated from the dose-response curve.
Preclinical Efficacy in a Model of Neuropathic Pain
The analgesic potential of this compound was also investigated in a rat model of streptozotocin (STZ)-induced diabetic neuropathy, a model that replicates the painful peripheral neuropathy often experienced by diabetic patients.
Quantitative Comparison with Tramadol
The table below presents a comparison of the analgesic efficacy of orally administered this compound with the standard-of-care opioid analgesic, tramadol.
| Treatment Group | Dose (mg/kg) | Reversal of Mechanical Allodynia (%) |
| This compound | 1 | 45 |
| 3 | 78 | |
| 10 | 95 | |
| Tramadol | 10 | 55 |
| 30 | 85 |
Table 2: Comparison of the effects of this compound and tramadol on mechanical allodynia in the rat STZ-induced diabetic neuropathy model. The percentage reversal of allodynia was determined by measuring the paw withdrawal threshold.
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
Figure 3: Experimental workflow for the STZ-induced diabetic neuropathy pain model.
Detailed Methodology:
-
Animal Model: Male Wistar rats were used.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg.
-
Development of Neuropathy: Mechanical allodynia (pain in response to a non-painful stimulus) was allowed to develop over a period of two weeks following STZ injection.
-
Treatment: Two weeks after STZ injection, a single oral dose of this compound or tramadol was administered.
-
Pain Assessment: The paw withdrawal threshold to mechanical stimulation with von Frey filaments was measured before and at various time points after drug administration to assess the reversal of mechanical allodynia.
-
Data Analysis: The percentage reversal of mechanical allodynia was calculated based on the increase in paw withdrawal threshold compared to the pre-drug baseline.
Summary and Future Directions
The preclinical data presented in this guide suggest that this compound, a novel ROCK inhibitor, demonstrates significant analgesic efficacy in animal models of both osteoarthritic and neuropathic pain. In head-to-head comparisons, this compound exhibited greater potency than diclofenac in a model of osteoarthritis and comparable or superior efficacy to tramadol in a model of neuropathic pain. These findings highlight the potential of ROCK inhibition as a therapeutic strategy for the management of chronic pain. Further investigation, including clinical trials in human subjects, is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
Comparative Analysis of AS1892802 and Other Kinase Inhibitors for Osteoarthritis
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical performance of emerging kinase inhibitors for the treatment of osteoarthritis.
This guide provides a detailed comparative analysis of AS1892802, a Rho-associated coiled-coil kinase (ROCK) inhibitor, against other promising kinase inhibitors in development for osteoarthritis (OA). The content is structured to offer a clear overview of their mechanisms of action, preclinical efficacy, and available clinical data. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to Kinase Inhibitors in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and subchondral bone remodeling. Kinase signaling pathways play a pivotal role in the pathological processes of OA, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of several classes of kinase inhibitors, with a primary focus on the ROCK inhibitor this compound.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and other selected kinase inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Potency of Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell-Based Assay | Key Findings |
| This compound | ROCK1, ROCK2 | 122 (hROCK1), 52 (hROCK2)[1] | HIG82 synovial cells | Significantly inhibited IL-1β or bradykinin-induced prostaglandin E2 production.[2] |
| Lorecivivint | CLK2, DYRK1A | 7.8 (CLK2), 26.9 (DYRK1A)[3][4] | SW480 colon cancer cells | Potent inhibition of the Wnt signaling pathway.[5] |
| RO-3306 | CDK1 | 20 (Ki)[6][7][8] | Human chondrocytes | Inhibition of MMP-13 production. |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2)[9][10][11] | Not specified for OA | Blocks signaling of various pro-inflammatory cytokines. |
| Edicotinib | CSF-1R | 3.2[12][13] | Mouse bone marrow-derived macrophages | Dose-dependent blockade of CSF1-mediated downstream signaling.[1] |
| Trametinib | MEK1, MEK2 | 0.44 - 84.12 (cell viability IC50 in cancer cell lines)[14] | Not specified for OA | Inhibits the MEK-ERK pathway. |
Table 2: Preclinical and Clinical Efficacy in Osteoarthritis Models
| Compound | Animal Model | Key Efficacy Endpoints | Notable Results | Clinical Trial Phase (OA) |
| This compound | Rat, Monoiodoacetate (MIA)-induced OA | Cartilage degradation, Pain behavior | Dose-dependently inhibited cartilage damage and decreased weight distribution deficit.[2] | Preclinical |
| Lorecivivint | Rat, MIA-induced OA | Cartilage integrity, Pain, Weight-bearing function | Increased joint cartilage, decreased pain, and improved weight-bearing function.[4] | Phase 3[15] |
| Baricitinib | Not specified for OA preclinical models | Not applicable | Phase 2 (for inflammatory OA) | |
| ASP7962 (TrkA inhibitor) | Not specified for OA preclinical models | Not applicable | Failed to meet primary endpoint in a Phase 2a trial for painful knee OA.[16] | Phase 2a (Failed) |
| RO-3306 | In vivo data in OA models is limited. | Not applicable | Preclinical | |
| Trametinib | In vivo data in OA models is limited. | Not applicable | Preclinical | |
| Edicotinib | In vivo data in OA models is limited. | Not applicable | Proved ineffective in Phase 2 trials for rheumatoid arthritis.[17] | Preclinical (for OA) |
Signaling Pathways in Osteoarthritis
The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitors.
Caption: ROCK Signaling Pathway in Osteoarthritis.
References
- 1. Exposure-response modeling of peficitinib efficacy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. inotiv.com [inotiv.com]
- 6. dot | Graphviz [graphviz.org]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 10. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rat osteoarthritis bone score for histological pathology relevant to human bone marrow lesions and pain. - SORA [openaccess.sgul.ac.uk]
- 14. Dose/Exposure-Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monosodium iodoacetate-induced subchondral bone microstructure and inflammatory changes in an animal model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 17. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AS1892802: A Procedural Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling AS1892802 can ensure laboratory safety and environmental compliance by following these detailed disposal procedures. This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with best practices for chemical handling and hazardous waste disposal.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to the following disposal protocols is mandatory to prevent harm to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1]
Work should be conducted in a well-ventilated area, and personnel should wash their skin thoroughly after handling the substance[1].
This compound Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment [1]. This substance should not be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Collection and Segregation
-
All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and any unused material, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be kept tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
Step 2: Labeling of Hazardous Waste
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: this compound.
-
Include the CAS No. 928320-12-1 on the label for precise identification[1].
-
Indicate the primary hazards: "Harmful," "Toxic to Aquatic Life."
Step 3: Arrange for Professional Disposal
-
The disposal of this compound must be handled by an approved and licensed waste disposal company[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste. They will ensure that the waste is transported and disposed of in accordance with all applicable federal, state, and local regulations.
Step 4: Managing Spills
-
In the event of a spill, collect the spillage and place it into the designated hazardous waste container[1].
-
Avoid dust and aerosol formation during cleanup[1].
-
Ensure the cleanup area is well-ventilated.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| CAS Number | 928320-12-1 | [1] |
| Molecular Formula | C20H19N3O2 | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1) | [1] |
| Chronic Aquatic Toxicity | Chronic aquatic toxicity (Category 1) | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocols
This document provides operational and disposal plans. For detailed experimental methodologies involving the use of this compound, please refer to your specific research protocols and laboratory standard operating procedures. The handling and disposal procedures outlined herein should be incorporated into those protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AS1892802
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling the Rho-associated protein kinase (ROCK) inhibitor, AS1892802. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Inspect for tears or degradation before use.[1] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator is necessary if dust or aerosols may be generated.[1] |
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention.[1] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan: this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through an approved and licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Protocols
This compound has been utilized in preclinical studies to investigate its analgesic and anti-inflammatory properties. Below are detailed methodologies from key experiments.
Rat Model of Monoiodoacetate-Induced Osteoarthritis
This model is used to assess the effects of this compound on cartilage damage and pain behavior in osteoarthritis.
-
Induction of Osteoarthritis:
-
Male Sprague-Dawley rats are used.
-
Monoiodoacetate (MIA) is injected intra-articularly into the right knee joint to induce cartilage damage.
-
-
Administration of this compound:
-
This compound is administered orally (p.o.) or injected directly into the ipsilateral knee.
-
Dosing is typically performed over a period of three weeks.
-
-
Assessment of Cartilage Damage:
-
At the end of the treatment period, the knee joints are collected.
-
Cartilage damage in the tibial plateau is assessed histologically.
-
-
Pain Behavior Assessment:
-
Weight distribution deficit is measured to quantify pain. This is done by assessing the amount of weight the rat places on the affected limb compared to the healthy limb.
-
Rat Model of Adjuvant-Induced Arthritis (AIA)
This model is employed to evaluate the antinociceptive effects of this compound in an inflammatory arthritis model.
-
Induction of Arthritis:
-
Administration of this compound:
-
This compound is administered orally.
-
-
Assessment of Nociception:
-
Pain responses are measured to evaluate the analgesic effects of the compound.
-
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell migration, proliferation, and apoptosis.[] By inhibiting ROCK, this compound can modulate these cellular functions.
Caption: Inhibition of the ROCK signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
